Lasalocid
Description
This compound is an agent that presents antibacterial and coccidiostat activities. It is produced by strains of Streptomyces lasaliensis.
This compound has been reported in Streptomyces with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II.
Cationic ionophore antibiotic obtained from Streptomyces lasaliensis that, among other effects, dissociates the calcium fluxes in muscle fibers. It is used as a coccidiostat, especially in poultry.
Structure
3D Structure
Properties
IUPAC Name |
6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMULGJBVDDDNI-OWKLGTHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048485 | |
| Record name | Lasalocid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25999-31-9 | |
| Record name | Lasalocid A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25999-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lasalocid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025999319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lasalocid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lasalocid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LASALOCID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7V2ZZ2FWB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Discovery and origin of Lasalocid from Streptomyces lasaliensis
An In-depth Examination of the Origin, Biosynthesis, and Recovery of a Key Polyether Ionophore from Streptomyces lasaliensis
Abstract
Lasalocid (B1674520), a polyether ionophore antibiotic, has been a significant compound in veterinary medicine for its potent coccidiostatic activity. This technical guide provides a comprehensive overview of the discovery of this compound and its origin from the soil bacterium Streptomyces lasaliensis, now formally reclassified as Streptomyces lasalocidi. It delves into the intricate biosynthetic pathway responsible for its production, the regulatory mechanisms that govern its synthesis, and detailed methodologies for its fermentation, extraction, purification, and analysis. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important natural product.
Discovery and Origin
This compound was first discovered in 1951 by researchers at Hoffmann-La Roche through a screening program for antimicrobial agents from soil microorganisms.[1] The producing organism was isolated from a soil sample collected in Hyde Park, Massachusetts, USA, and was identified as a species of Streptomyces, which was named Streptomyces lasaliensis.[2][3][4] More recent taxonomic studies, including 16S rRNA gene sequencing and DNA-DNA hybridization, have led to the reclassification of the organism, and the official name of the producing strain is now Streptomyces lasalocidi.[2][3][4] The type strain for this species is designated as ATCC 31180T (=NRRL 3382T=DSM 46487T).[2][4]
Biosynthesis of this compound
The biosynthesis of this compound A, the major component of the this compound complex, is a complex process orchestrated by a large biosynthetic gene cluster (BGC). The backbone of the molecule is assembled from precursors derived from primary metabolism: five acetate (B1210297), four propionate, and three butyrate (B1204436) units.[1] This assembly is carried out by a series of large, modular type I polyketide synthases (PKSs).
The key steps in the biosynthesis are as follows:
-
Polyketide Chain Assembly: Six modular PKSs (Lsd11 to Lsd16) construct an all-trans undecaketide polyene intermediate.[1]
-
Epoxidation: A flavin-dependent monooxygenase, Lsd18, catalyzes the sequential epoxidation of two specific C=C double bonds in the polyketide chain to yield a bisepoxide intermediate.[1]
-
Cyclic Ether Formation: An epoxide hydrolase, Lsd19, facilitates the formation of the characteristic cyclic ether structures of this compound.[1]
-
Aromatization and Release: The final steps involve the formation of a 3-methylsalicylate moiety and the release of the mature this compound molecule from the PKS complex, a reaction thought to be catalyzed by the thioesterase (TE) domain of the final PKS module, Lsd17.[5]
Biosynthesis Pathway Diagram
Caption: Simplified overview of the key enzymatic steps in the biosynthesis of this compound A.
Regulation of this compound Biosynthesis
The production of this compound is tightly controlled by a complex regulatory network involving several transcriptional regulators. These regulators act to either activate or repress the expression of the biosynthetic genes in response to various signals, including the concentration of this compound itself.
Key regulatory genes identified in the this compound biosynthetic gene cluster include:
-
lodR1 : Encodes a TetR family transcriptional regulator that acts as a positive regulator by repressing the expression of an adjacent operon (lodA-lodC).[6]
-
lodR2 : Encodes a transcriptional regulator that functions as a negative regulator of this compound biosynthesis.[6]
-
lodR3 : Encodes a transcriptional activator that directly promotes the expression of key structural genes in the biosynthetic pathway.[6]
-
lodE : Works in concert with lodR2 to form a repressor-activator system that can sense changes in the intracellular concentration of this compound, thereby coordinating biosynthesis with self-resistance mechanisms.[6]
Regulatory Pathway Diagram
Caption: A diagram illustrating the interplay of key regulatory proteins in controlling this compound production.
Fermentation for this compound Production
The industrial production of this compound is achieved through submerged fermentation of Streptomyces lasalocidi. While specific industrial protocols are proprietary, a general laboratory-scale fermentation procedure can be outlined based on common practices for Streptomyces fermentations.
Experimental Protocol: Laboratory-Scale Fermentation
-
Inoculum Preparation:
-
Prepare a seed culture of Streptomyces lasalocidi (e.g., ATCC 31180) by inoculating a loopful of spores or mycelial fragments into a suitable seed medium.
-
Seed Medium Example: Tryptone Soya Broth or a medium containing corn steep liquor (1.3%), dextrin (B1630399) (3.0%), and CaCO₃ (0.2%).
-
Incubate the seed culture at 28-30°C for 48-72 hours with shaking (200-250 rpm).
-
-
Production Fermentation:
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Production Medium Example: A complex medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
-
Incubate the production culture at 28-30°C for 7-10 days with aeration and agitation.
-
Monitor key parameters such as pH, dissolved oxygen, and substrate consumption throughout the fermentation.
-
-
Harvesting:
-
After the fermentation is complete, harvest the whole broth for downstream processing.
-
Extraction and Purification of this compound
This compound is primarily located within the mycelial biomass. Therefore, the extraction process involves separating the biomass from the fermentation broth and then extracting the compound using organic solvents.
Experimental Protocol: Extraction and Purification
-
Biomass Separation:
-
Adjust the pH of the fermentation broth to alkaline (pH 10-11) using a solution of NaOH or Na₂CO₃ to ensure this compound is in its salt form and associated with the mycelia.
-
Separate the mycelial biomass from the broth by centrifugation or filtration (e.g., using a plate and frame filter press).
-
Wash the biomass with water and dry it.
-
-
Solvent Extraction:
-
Extract the dried biomass with an organic solvent such as methanol (B129727), ethanol, or ethyl acetate. A mixture of solvents can also be used.
-
The extraction can be performed by stirring the biomass in the solvent at room temperature or with gentle heating.
-
-
Purification:
-
Concentrate the crude extract under reduced pressure.
-
The concentrated extract can be further purified using a combination of techniques:
-
Liquid-Liquid Extraction: Partitioning the extract between an organic solvent and an aqueous phase at different pH values to remove impurities.
-
Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases to separate this compound from other metabolites.
-
Crystallization: Inducing crystallization of this compound from a suitable solvent to obtain a highly pure product.
-
-
Downstream Processing Workflow
Caption: A flowchart outlining the principal steps for the recovery of this compound from fermentation broth.
Quantitative Data
The yield of this compound from fermentation can vary significantly depending on the strain, fermentation conditions, and medium composition. Industrial production aims for high titers to ensure economic viability.
| Parameter | Value | Source |
| Fermentation Titer | ~25 g/L (25,000 µg/mL) | Patent Data |
| Overall Extraction Yield | >80% | Patent Data |
| Final Product Purity | >98% | Patent Data |
Table 1: Reported Quantitative Data for this compound Production.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of this compound. Due to its fluorescent properties, fluorescence detection provides high sensitivity and selectivity.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Extract this compound from the sample matrix (e.g., fermentation broth, feed) with a suitable solvent such as methanol or acetonitrile.
-
Centrifuge or filter the extract to remove particulate matter.
-
Dilute the extract to a concentration within the linear range of the calibration curve.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., ammonium (B1175870) acetate or acetic acid).
-
Detection: Fluorescence detector with excitation and emission wavelengths typically around 310 nm and 420 nm, respectively.
-
Quantification: Use an external standard calibration curve prepared with a certified this compound standard.
-
Conclusion
The discovery of this compound from Streptomyces lasaliensis has had a lasting impact on animal health. Understanding the intricacies of its biosynthesis and the regulatory networks that control its production is crucial for strain improvement and process optimization. The methodologies for fermentation, extraction, and purification, while based on established principles, require careful optimization to achieve high yields and purity. This technical guide provides a foundational understanding of these core aspects, serving as a valuable resource for professionals in the field of natural product research and development.
References
- 1. Streptomyces lasalocidi sp. nov. (formerly ' Streptomyces lasaliensis'), an actinomycete isolated from soil which produces the polyether antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. famic.go.jp [famic.go.jp]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. CN103424479B - Analysis method of monensin, salinomycin and this compound residues - Google Patents [patents.google.com]
- 5. Comparative and Functional Analyses Reveal Conserved and Variable Regulatory Systems That Control this compound Biosynthesis in Different Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chemical and physical properties of Lasalocid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid (B1674520) A is a polyether ionophore antibiotic isolated from Streptomyces lasaliensis. It is widely utilized in the veterinary field as a coccidiostat and growth promotant. Beyond its antimicrobial properties, this compound A has garnered significant interest in the scientific community for its ability to transport various cations across lipid membranes, a mechanism that underpins its broader biological activities, including potential anticancer and neuroprotective effects. This technical guide provides an in-depth overview of the chemical and physical properties of this compound A, details on its mechanism of action, and protocols for its analysis.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound A are summarized in the tables below, providing a comprehensive reference for researchers.
Table 1: General Chemical Properties of this compound A
| Property | Value | Reference |
| Molecular Formula | C₃₄H₅₄O₈ | [1][2] |
| Molecular Weight | 590.80 g/mol | [1][2] |
| Appearance | White to off-white solid/crystals | [3] |
| CAS Number | 25999-31-9 | [1] |
Table 2: Physicochemical Properties of this compound A
| Property | Value | Reference |
| Melting Point | 110-114 °C (unsharp: 100-109 °C) | [4] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, propan-2-ol, ethyl acetate, acetone, DMF, and DMSO. Insoluble in water. | [3][4][5] |
| pKa | Data not consistently available in the searched literature. |
Table 3: Spectroscopic Data of this compound A
| Spectroscopic Technique | Characteristic Data | Reference |
| UV-Vis (in 50% aq. isopropanol) | λmax: 248 nm (ε = 6750), 318 nm (ε = 4200) | [4] |
| ¹H NMR | Complex spectra with multiple signals; chemical shifts are dependent on the solvent and presence of cations. | [6] |
| ¹³C NMR | Thirty-four distinct signals corresponding to the carbon atoms in the structure. | [7][8] |
| FT-IR (in Chloroform) | ν(C=O) carbonyl: ~1712 cm⁻¹; ν(C=O) carboxyl: ~1652 cm⁻¹; ν(O-H) stretching: ~3350-3680 cm⁻¹ | [9][10] |
| Mass Spectrometry (ESI-MS/MS) | Protonated sodium salt [(M-H+Na)+H]⁺ at m/z 613; Sodiated sodium salt [(M-H+Na)+Na]⁺ at m/z 635. Major fragments at m/z 377 and 359. | [3][9][11][12] |
Mechanism of Action: Ionophore Activity
This compound A's primary mechanism of action is its function as an ionophore. It forms a lipophilic complex with various cations, including monovalent and divalent ions such as Na⁺, K⁺, and Ca²⁺. This complex can then diffuse across biological membranes, disrupting the natural ion gradients essential for numerous cellular processes. This disruption of ionic homeostasis is the root of its antibiotic and other biological effects.
Caption: Ionophore mechanism of this compound A.
Signaling Pathways
The disruption of ion homeostasis by this compound A triggers downstream signaling events, leading to cellular responses such as apoptosis and autophagy.
Apoptosis Induction Pathway
This compound A-induced apoptosis is often mediated by the intrinsic pathway, which is initiated by mitochondrial stress. The influx of cations and subsequent disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors and the activation of caspases.
Caption: this compound A-induced apoptosis pathway.
Autophagy Induction Pathway
In addition to apoptosis, this compound A can induce autophagy, a cellular process of self-digestion. This is often a response to cellular stress, including that caused by ionophore activity. The process involves the formation of autophagosomes that sequester and degrade cellular components. Key proteins such as Beclin-1 and LC3 are involved in this pathway.[13][14][15][16][17]
Caption: this compound A-induced autophagy pathway.
Experimental Protocols
This section outlines general methodologies for the analysis of this compound A. It is important to note that specific parameters may need to be optimized depending on the instrumentation and experimental goals.
General Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of this compound A from a sample matrix.
Caption: General workflow for this compound A analysis.
Melting Point Determination
A standard capillary melting point apparatus can be used.
-
Sample Preparation: A small amount of finely powdered this compound A is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
Solubility Determination (Gravimetric Method)
This method determines the equilibrium solubility of this compound A in a given solvent.[18]
-
Sample Preparation: An excess amount of this compound A is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: A known volume of the clear, saturated solution is evaporated to dryness, and the mass of the dissolved this compound A is determined gravimetrically.
UV-Visible Spectroscopy
-
Sample Preparation: A stock solution of this compound A of known concentration is prepared in a suitable solvent (e.g., 50% aqueous isopropanol).[4] Serial dilutions are made to prepare a series of standard solutions.
-
Instrument Parameters: A UV-Vis spectrophotometer is set to scan a wavelength range, typically from 200 to 400 nm. The instrument is blanked with the solvent used to prepare the samples.
-
Measurement: The absorbance of each standard solution and any unknown samples is measured at the wavelength of maximum absorbance (λmax).[1]
-
Analysis: A calibration curve of absorbance versus concentration is plotted using the standard solutions to determine the concentration of unknown samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-25 mg of this compound A is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7] The solution should be free of particulate matter.
-
Instrument Parameters: The NMR spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei. Standard acquisition parameters for ¹H and ¹³C NMR are used, although these may be optimized for specific experimental needs (e.g., relaxation delays, number of scans).[19][20]
-
Data Acquisition: The NMR spectrum is acquired.
-
Data Processing: The raw data is processed (e.g., Fourier transformation, phase correction, baseline correction) to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: A small amount of this compound A (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet.[10][21]
-
Solution: A concentrated solution of this compound A is prepared in a suitable IR-transparent solvent (e.g., chloroform). A drop of the solution is placed between two salt plates (e.g., NaCl or KBr).[9]
-
-
Measurement: A background spectrum of the empty sample holder (or the solvent) is recorded. The sample is then placed in the instrument, and the IR spectrum is acquired, typically in the range of 4000-400 cm⁻¹.[9]
-
Analysis: The positions and intensities of the absorption bands are analyzed to identify functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: this compound A is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration. The solution is then introduced into the mass spectrometer, often via liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique used for this compound A, typically in positive ion mode.[3][9][12]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.[3][9][12]
Conclusion
This technical guide provides a detailed overview of the chemical and physical properties of this compound A, its mechanism of action as an ionophore, and its impact on cellular signaling pathways leading to apoptosis and autophagy. The provided experimental protocols offer a starting point for researchers working with this multifaceted molecule. The continued investigation of this compound A holds promise for the development of new therapeutic agents and a deeper understanding of ion transport processes in biology.
References
- 1. journals.co.za [journals.co.za]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Fragmentation studies on this compound acid by accurate mass electrospray mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The complete assignment of the 13C NMR spectra of this compound and the sodium salt-complex of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic, Spectrometric and Computational Studies of New this compound Derivatives and Their Complexes with Selected Metal Cations [mdpi.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beclin 1-Independent Pathway of Damage-Induced Mitophagy and Autophagic Stress: Implications for Neurodegeneration and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beclin-1/LC3-II dependent macroautophagy was uninfluenced in ischemia-challenged vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Light Chain Amyloidosis-Induced Autophagy Is Mediated by the Foxo3a/Beclin-1 Pathway in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 20. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drawellanalytical.com [drawellanalytical.com]
Lasalocid: A Comprehensive Technical Guide to its Biological Activities and Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, is a well-established veterinary coccidiostat.[1][2][3][4][5][6] Its primary mechanism of action involves the disruption of ion gradients across biological membranes, leading to a cascade of cellular events that culminate in cell death for susceptible organisms.[4][6][7] This technical guide provides an in-depth analysis of the multifaceted biological activities of this compound, its broad antimicrobial spectrum, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this ionophore beyond its conventional use.
Core Biological Activities
This compound's biological effects are intrinsically linked to its ability to form lipid-soluble complexes with mono- and divalent cations, such as K+, Na+, and Ca2+, and transport them across cellular and organellar membranes.[7] This disruption of ionic homeostasis is the foundational mechanism underpinning its diverse biological activities.
Ionophoric Activity and Disruption of Cellular Homeostasis
As a classic ionophore, this compound inserts itself into lipid bilayers, creating a channel for the transport of cations down their electrochemical gradients. This influx of ions dissipates transmembrane potentials, leading to a series of detrimental downstream effects, including:
-
Osmotic Imbalance and Cell Lysis: The uncontrolled movement of ions and water into the cell results in swelling and eventual osmotic lysis, a key factor in its efficacy against coccidial parasites.[4]
-
Alteration of Intracellular pH: By facilitating the exchange of cations for protons (H+), this compound can disrupt intracellular pH regulation, impacting enzymatic activities and overall cellular function.[7]
-
Mitochondrial Dysfunction: this compound targets mitochondria, leading to the dissipation of the mitochondrial membrane potential (ΔΨm), a critical component of cellular energy production. This disruption triggers the release of pro-apoptotic factors and the generation of reactive oxygen species (ROS).[2][8]
Induction of Apoptosis and Autophagy
Recent studies have elucidated this compound's ability to induce programmed cell death pathways in various cell types, particularly cancer cells.
-
Apoptosis: this compound triggers apoptosis through both intrinsic and extrinsic pathways. The disruption of mitochondrial function leads to the release of cytochrome c, activating the caspase cascade.[2][8] Evidence suggests the involvement of ROS production in initiating this apoptotic signaling.[2][8]
-
Autophagy: this compound can also induce autophagy, a cellular process of self-digestion. This is characterized by the formation of acidic vesicular organelles and the conversion of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated form (LC3-II).[2][7][8] The role of autophagy in this compound's effects can be complex, sometimes acting as a pro-survival mechanism and at other times contributing to cell death.[2][8]
Antimicrobial Spectrum
This compound exhibits a broad spectrum of activity against various microorganisms, including protozoa, Gram-positive bacteria, and has also shown potential as an antifungal and anticancer agent.
Antiprotozoal Activity
This compound is most renowned for its potent activity against coccidian parasites of the genus Eimeria, which cause significant economic losses in the poultry industry.[4] It is also effective against other protozoa such as Toxoplasma gondii and Cryptosporidium parvum.
Antibacterial Activity
This compound demonstrates significant efficacy against Gram-positive bacteria.[5][9] Its activity against Gram-negative bacteria is limited due to the protective outer membrane of these organisms, which hinders the ionophore's access to the cell membrane.[10]
Anticancer Activity
Emerging research has highlighted the potential of this compound as an anticancer agent. It exhibits cytotoxicity against a range of cancer cell lines, including prostate and colon cancer.[11] Its ability to induce apoptosis and autophagy, coupled with its ionophoric activity that can selectively target cancer cells with altered membrane potentials, makes it a promising candidate for further investigation in oncology.
Quantitative Data
The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Bacteria
| Bacterial Species | MIC Range (mg/L) | Reference(s) |
| Enterococcus faecium | 0.25 - 1 | [12] |
| Ruminococcus albus | >2.5 | [13] |
| Ruminococcus flavefaciens | >2.5 | [13] |
| Butyrivibrio fibrisolvens | >2.5 | [13] |
| Bacteroides succinogenes | >2.5 (initial inhibition) | [13] |
| Bacteroides ruminicola | >2.5 (initial inhibition) | [13] |
| Selenomonas ruminantium | >40 | [13] |
| Methanogenic Bacteria | 10 - >40 | [13] |
Table 2: IC50 Values of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| PC-3 | Prostate Cancer | Not specified | [2][8] |
| SW480 | Primary Colon Cancer | Not specified | [11] |
| SW620 | Metastatic Colon Cancer | Not specified | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16][17]
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plates: Dispense sterile growth medium into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Create a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without this compound) and a negative control (medium without microorganism).
-
Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the test microorganism.
-
Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible growth of the microorganism is observed.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration. Include untreated control cells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
The JC-1 assay is a fluorescent method used to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial health and an early event in apoptosis.[3][22][23][24]
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with this compound for the desired time. Include a positive control for depolarization (e.g., CCCP) and an untreated control.
-
JC-1 Staining: Incubate the cells with the JC-1 fluorescent probe. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Washing: Wash the cells to remove the excess JC-1 dye.
-
Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.
-
Data Analysis: The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with this compound's biological activities.
Caption: Disruption of Ion Homeostasis by this compound.
Caption: this compound-Induced Apoptotic Signaling Pathway.
Caption: Experimental Workflow for MIC Determination.
Conclusion
This compound's well-characterized ionophoric properties translate into a potent and broad spectrum of biological activities. While its primary application remains in veterinary medicine for the control of coccidiosis, this technical guide underscores its potential in other therapeutic areas, including as an antibacterial and anticancer agent. The detailed experimental protocols and elucidated signaling pathways provided herein offer a solid foundation for further research and development efforts aimed at harnessing the full therapeutic potential of this versatile molecule. A deeper understanding of its mechanisms of action will be crucial for designing novel therapeutic strategies and overcoming potential challenges such as toxicity and drug resistance.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 5. famic.go.jp [famic.go.jp]
- 6. This compound A | C34H54O8 | CID 5360807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. food.ec.europa.eu [food.ec.europa.eu]
- 11. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of epidemiological cut-off values for Narasin, Salinomycin, this compound and Monensin in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 21. protocols.io [protocols.io]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide to the Structure and Ion Transport Properties of Lasalocid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid (B1674520), a carboxylic polyether ionophore produced by Streptomyces lasaliensis, has garnered significant attention for its ability to transport cations across biological membranes.[1][2] This property underpins its use as a coccidiostat in the poultry industry and has spurred research into its potential as a therapeutic agent in other areas, including cancer.[3][4] This technical guide provides a comprehensive overview of the structure of this compound and its intricate relationship with ion transport. We will delve into its chemical architecture, the mechanism of cation complexation and transport, and its effects on cellular pathways. This guide also provides detailed experimental protocols for key analytical techniques used to study this compound and its functions.
The Molecular Architecture of this compound
This compound (C₃₄H₅₄O₈, Molar Mass: 590.8 g/mol ) is a polyether antibiotic characterized by a backbone containing multiple ether linkages and hydroxyl groups, with a terminal carboxylic acid group and a substituted salicylic (B10762653) acid moiety.[5][6] This unique structure, featuring both hydrophobic and hydrophilic regions, is crucial for its ionophoretic activity.[7] The molecule can adopt a cyclic conformation through intramolecular hydrogen bonding, creating a cavity that can encapsulate cations.[8]
The lipophilic exterior of the this compound-cation complex allows it to readily partition into and traverse the lipid bilayer of cell membranes, while the hydrophilic interior shields the charged cation from the hydrophobic membrane core.[7]
Mechanism of Ion Transport
This compound functions as a "mobile carrier" ionophore. The process of ion transport across a membrane can be conceptualized in the following steps:
-
Complexation: At the membrane interface, a this compound molecule complexes with a cation from the aqueous environment. This process involves the coordination of the cation by the oxygen atoms of the ether and hydroxyl groups, as well as the deprotonated carboxyl group.[9]
-
Translocation: The resulting neutral, lipid-soluble complex diffuses across the lipid bilayer.
-
Decomplexation: At the opposite membrane interface, the cation is released into the aqueous environment on the other side.
-
Return: The free this compound molecule diffuses back across the membrane to repeat the cycle.
This transport mechanism disrupts the natural ion gradients across cellular membranes, leading to a cascade of secondary effects, including osmotic stress and cell death in target organisms.[10]
References
- 1. Fluorescence-based ion transport assays using Proteoliposomes [bio-protocol.org]
- 2. graphviz.org [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Golgi fragmentation is Rab and SNARE dependent in cellular models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Artificial Membrane Transporters [frontiersin.org]
- 6. Ion Transport across Transmembrane Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation of the Golgi apparatus: an early apoptotic event independent of the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Function and Regulation of the Endosomal Fusion and Fission Machineries - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early Research on Lasalocid's Effect on Gram-positive Bacteria
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lasalocid (initially designated Antibiotic X-537A) is a carboxylic polyether ionophore isolated from Streptomyces lasaliensis.[1] First described in 1951, early research rapidly established its potent biological activities, primarily as a coccidiostat in veterinary medicine.[1][2] Concurrently, its significant efficacy against Gram-positive bacteria was a key area of investigation. This technical guide delves into the foundational research that characterized this compound's antibacterial properties, focusing on its mechanism of action, spectrum of activity as determined by early in vitro studies, and the experimental protocols used in this seminal work.
Core Mechanism of Action: Ionophore-Mediated Disruption
Early studies identified this compound as a member of the ionophore class of antibiotics. Its primary mechanism against Gram-positive bacteria is the disruption of the cell's fundamental electrochemical balance.[3]
Key Mechanistic Steps:
-
Membrane Insertion: As a lipophilic molecule, this compound readily inserts itself into the lipid bilayer of the bacterial cytoplasmic membrane. The porous peptidoglycan layer of Gram-positive bacteria does not impede its access to the membrane.[4]
-
Cation Complexation: The structure of this compound features a polar interior rich in oxygen atoms, allowing it to form a cage-like structure that chelates cations. It has a broad specificity, capable of binding and transporting both monovalent (e.g., K+, Na+) and divalent (e.g., Ca2+, Mg2+) cations.[5]
-
Transmembrane Transport: Upon complexing with a cation, the exterior of the this compound molecule remains hydrophobic, enabling it to act as a mobile carrier, shuttling the ion across the lipid membrane.[3]
-
Gradient Collapse: This transport facilitates an electroneutral exchange of cations (e.g., K+) for protons (H+), collapsing the crucial ion gradients (ΔpH and ΔΨ) that constitute the proton-motive force.
-
Cellular Death: The dissipation of the proton-motive force disrupts essential cellular processes, including ATP synthesis and nutrient transport, leading to an increase in osmotic pressure, cell swelling, and ultimately, cell death.
Quantitative In Vitro Antibacterial Activity
Early investigations into the antibacterial properties of this compound (then X-537A) were crucial for defining its spectrum of activity. A key study by Westley et al. in 1973 detailed the in vitro effects of this compound and its derivatives against various Gram-positive bacteria, particularly Bacillus species.[6][7] This research established that the specific molecular structure, including all oxygen functions involved in cation binding, was essential for its biological activity.[4][7]
Table 1: Representative Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Enterococcus faecium | 122 (WT) | 0.125 - 2 | N/A | N/A | [8] |
| Staphylococcus spp. | N/A | <16 | N/A | <16 | N/A |
| Streptococcus spp. | N/A | <16 | N/A | <16 | N/A |
Note: Data for Staphylococcus and Streptococcus spp. is based on general statements of activity from multiple sources. The Enterococcus faecium data is from a 2023 study to provide a modern quantitative example of this compound's efficacy.[8]
Experimental Protocols: MIC Determination
The primary method used in early research to quantify the antibacterial potency of compounds like this compound was the determination of the Minimum Inhibitory Concentration (MIC) via agar (B569324) or broth dilution methods.
Detailed Methodology: Agar Dilution
The agar dilution method was a standard and reliable technique for testing the susceptibility of bacteria to new antimicrobial agents.
-
Preparation of Antibiotic Plates:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO).[1]
-
A series of twofold dilutions of the this compound stock solution is made.
-
Each dilution is added to molten Mueller-Hinton Agar (MHA) held at 45-50°C to achieve the final desired concentrations (e.g., from 0.06 to 128 µg/mL).
-
The agar is then poured into sterile petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
-
Inoculum Preparation:
-
Several colonies of the test bacterium (e.g., Staphylococcus aureus) are isolated from an 18-24 hour culture on a non-selective agar plate.
-
The colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This suspension is further diluted to yield a final inoculum for the plates.
-
-
Inoculation of Plates:
-
The standardized bacterial suspension is applied to the surface of the prepared agar plates using a multipoint inoculator (e.g., a Steers replicator), which delivers a small, defined volume of the inoculum to each plate in the concentration series.
-
-
Incubation:
-
The inoculated plates are incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions (aerobic for most staphylococci and streptococci).
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. The growth on the control plate validates the viability of the inoculum.
-
Conclusion
The early research on this compound firmly established its role as a potent antibacterial agent with a clear spectrum of activity against Gram-positive bacteria. Foundational studies elucidated its mechanism as a cation ionophore that lethally disrupts the bacterial membrane potential. The methodologies employed, such as agar dilution for MIC determination, were standard for the era and provided the quantitative basis for understanding its efficacy. While primarily developed for veterinary applications due to toxicity concerns in humans, the initial body of research on this compound provided valuable insights into the chemical biology of ionophores and their profound impact on bacterial physiology.
References
- 1. Activity of five aminoglycoside antibiotics in vitro against gram-negative bacilli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Anticoccidial activity of this compound (X-537A) in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dokumen.pub [dokumen.pub]
- 5. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of epidemiological cut-off values for Narasin, Salinomycin, this compound and Monensin in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lasalocid in Disrupting Ionic Homeostasis in Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasalocid (B1674520), a carboxylic polyether ionophore antibiotic, is a potent anticoccidial agent widely used in the veterinary field. Its efficacy stems from its ability to disrupt the delicate ionic homeostasis within parasites, leading to cell death. This technical guide provides an in-depth exploration of the core mechanisms of this compound's action, focusing on its role as an ionophore and the subsequent cascade of events that compromise parasite viability. This document synthesizes available data on the qualitative and quantitative effects of this compound, details relevant experimental methodologies, and visualizes the key pathways involved in its mode of action.
Introduction
Parasitic diseases, particularly coccidiosis caused by protozoa of the genus Eimeria, pose a significant threat to livestock health and productivity. For decades, ionophore antibiotics like this compound have been a cornerstone of control strategies. This compound acts as a mobile carrier, forming lipid-soluble complexes with cations and transporting them across the parasite's cell membranes, thereby dissipating the electrochemical gradients essential for life.[1] This disruption of ionic homeostasis is the primary mechanism behind its potent antiparasitic activity.[1]
Mechanism of Action: An Ionophoretic Disruption
This compound's fundamental mechanism of action is the disruption of the parasite's intracellular ion balance. As a carboxylic ionophore, it possesses a high affinity for monovalent and divalent cations, including Na+, K+, and Ca2+.
Disruption of Sodium (Na+) and Potassium (K+) Gradients
This compound facilitates the influx of extracellular sodium ions (Na+) into the parasite's cytoplasm, moving them down their concentration gradient. To counteract this influx, the parasite's plasma membrane Na+/K+-ATPase pumps must work excessively to expel Na+. This process is energetically costly, and the continuous influx mediated by this compound eventually overwhelms the pump's capacity. The accumulation of intracellular Na+ has two major consequences:
-
Osmotic Imbalance: The increased intracellular Na+ concentration disrupts the osmotic balance, leading to an influx of water. This causes the parasite to swell and ultimately lyse.[2]
-
Depletion of Energy Reserves: The constant activity of the Na+/K+-ATPase to counteract the Na+ influx leads to a significant depletion of the parasite's ATP reserves.
While direct quantitative data on this compound-induced changes in intracellular Na+ and K+ in parasites is limited in the available literature, studies on other ionophores like monensin (B1676710) have demonstrated a significant increase in intracellular Na+ in Toxoplasma gondii.[3]
Perturbation of Intracellular Calcium (Ca2+) Homeostasis
This compound also transports calcium ions (Ca2+), a critical second messenger in apicomplexan parasites. The controlled release and sequestration of Ca2+ from intracellular stores like the endoplasmic reticulum and acidocalcisomes regulate essential processes such as motility, host cell invasion, and egress.[4] By creating new pathways for Ca2+ to move across membranes, this compound disrupts the tightly regulated spatiotemporal dynamics of Ca2+ signaling. This can lead to:
-
Aberrant activation of calcium-dependent protein kinases (CDPKs): These kinases play a crucial role in parasite motility and invasion.[5] Uncontrolled Ca2+ levels can lead to their inappropriate activation or inhibition.
-
Premature egress: A surge in intracellular Ca2+ is a key trigger for parasite egress from the host cell. Ionophores like A23187 have been shown to induce this process.[6][7]
The resting cytosolic Ca2+ concentration in Toxoplasma gondii tachyzoites is maintained at approximately 50-100 nM.[4] Disruption of this delicate balance by this compound can have profound effects on parasite function.
Impact on Intracellular pH and Mitochondrial Function
The movement of cations by this compound is often coupled with the transport of protons (H+), leading to alterations in the parasite's intracellular pH (pHi). This can disrupt the function of pH-sensitive enzymes and metabolic pathways. Furthermore, the dissipation of ion gradients across the mitochondrial membrane can lead to a decrease in the mitochondrial membrane potential (ΔΨm).[8] This is a critical event, as the ΔΨm is essential for ATP synthesis. Monensin, another ionophore, has been shown to decrease the mitochondrial membrane potential in Toxoplasma gondii.[8] Ultrastructural studies on Eimeria tenella treated with this compound have revealed enlarged mitochondria, suggesting mitochondrial distress.[9]
Quantitative Data on this compound's Efficacy
| Parameter | Parasite | Concentration/Dose | Effect | Reference |
| Oocyst Production | Eimeria tenella | 0.1 µg/ml | Reduced sporozoite viability | [10] |
| Eimeria tenella | 1.0 µg/ml | Reduced sporozoite viability | [10] | |
| Eimeria tenella | 10.0 µg/ml | Reduced sporozoite viability | [10] | |
| Oocyst Production | Eimeria bovis & Eimeria zuernii | 0.5 mg/kg | Numerical reduction in oocysts | [11] |
| Eimeria bovis & Eimeria zuernii | 0.75 mg/kg | Numerical reduction in oocysts | [11] | |
| Eimeria bovis & Eimeria zuernii | 1.0 mg/kg | Numerical reduction in oocysts | [11] | |
| Eimeria bovis & Eimeria zuernii | 3.0 mg/kg | Numerical reduction in oocysts | [11] | |
| Lesion Score & Oocyst Production | Eimeria tenella | 0.0125% in feed | High anticoccidial activity | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on parasite ionic homeostasis.
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
Principle: Fura-2 AM is a ratiometric fluorescent indicator that, once inside the cell, is cleaved by esterases to the membrane-impermeable Fura-2. The excitation spectrum of Fura-2 shifts upon binding to Ca2+, allowing for the calculation of intracellular calcium concentrations.
Protocol:
-
Parasite Preparation: Harvest parasites (e.g., Toxoplasma gondii tachyzoites) and wash with a suitable buffer such as Buffer A with glucose (BAG; 116 mM NaCl, 5.4 mM KCl, 0.8 mM MgSO4, 50 mM HEPES, pH 7.3, and 5.5 mM glucose).
-
Dye Loading: Resuspend parasites to a concentration of 1 x 10^9 parasites/ml in BAG supplemented with 1.5% sucrose (B13894) and 5 µM Fura-2 AM. Incubate for 25-30 minutes at 26°C with gentle agitation.
-
Washing: Wash the cells twice with BAG to remove extracellular dye and resuspend to a final density of 1 x 10^9 cells/ml.
-
Measurement: Add a 50 µL aliquot of the parasite suspension to 2.45 mL of Ringer buffer in a cuvette placed in a thermostatically controlled fluorescence spectrophotometer.
-
Data Acquisition: Excite the sample at 340 nm and 380 nm, and record the emission at 510 nm.
-
Calibration and Calculation: Calibrate the fluorescence ratio (340/380 nm) using ionophores (e.g., ionomycin) and Ca2+/EGTA buffers to determine the minimum (Rmin) and maximum (Rmax) ratios. Calculate the intracellular Ca2+ concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca2+.
Assessment of Parasite Viability using Propidium Iodide (PI)
Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.
Protocol:
-
Treatment: Incubate parasites with the desired concentrations of this compound for the specified time.
-
Staining: After treatment, wash the parasites once with phosphate-buffered saline (PBS). Resuspend the parasite pellet in PBS at a concentration of 1 x 10^6 parasites/ml.
-
PI Addition: Add PI to a final concentration of 1-5 µg/ml.
-
Incubation: Incubate the parasites in the dark for 5-15 minutes at room temperature.
-
Analysis: Analyze the samples immediately by flow cytometry. PI fluoresces red when excited by a 488 nm laser, and its emission can be detected in the appropriate channel (e.g., FL2 or FL3). The percentage of PI-positive cells represents the dead parasite population.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In mitochondria with a low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol:
-
Treatment: Treat parasites with this compound as required.
-
Staining: Wash the parasites and resuspend them in a suitable buffer. Add JC-1 to a final concentration of 2-10 µM and incubate at 37°C for 15-30 minutes in the dark.
-
Washing: Wash the cells to remove the excess dye.
-
Analysis: Analyze the samples by flow cytometry or fluorescence microscopy. Excite at 488 nm and measure the green fluorescence (monomers) at ~530 nm and the red fluorescence (J-aggregates) at ~590 nm. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.
Visualization of Pathways and Workflows
Signaling and Disruption Pathways
The following diagrams illustrate the general mechanism of this compound's action and its impact on parasite signaling.
Caption: this compound-mediated disruption of ionic homeostasis in parasites.
Caption: General experimental workflow for assessing this compound's effects.
Conclusion
This compound remains a critically important tool in the control of parasitic diseases. Its efficacy is unequivocally linked to its ability to function as an ionophore, disrupting the fundamental ionic balance that is essential for parasite survival. By facilitating the uncontrolled movement of cations across the parasite's membranes, this compound triggers a cascade of detrimental events, including osmotic stress, energy depletion, and the dysregulation of vital signaling pathways. While the qualitative effects of this disruption are well-documented, further research providing precise quantitative data on the changes in intracellular ion concentrations would greatly enhance our understanding of its mode of action and could aid in the development of new antiparasitic agents that exploit similar vulnerabilities. The experimental protocols detailed in this guide provide a framework for conducting such crucial investigations.
References
- 1. fao.org [fao.org]
- 2. Effect of ionophores on survival, penetration, and development of Eimeria tenella sporozoites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Functioning of Na+-ATPases from Protozoan Parasites: Are These Pumps Targets for Antiparasitic Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium signaling and the lytic cycle of the Apicomplexan parasite Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Life cycle stages, specific organelles and invasion mechanisms of Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between intracellular free calcium concentrations and the intracellular development of Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]
- 8. Oxidative stress generated during monensin treatment contributes to altered Toxoplasma gondii mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrastructural studies of the effects of the ionophore this compound on Eimeria tenella in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on the development of Eimeria tenella in chicken embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound sodium against coccidiosis (Eimeria zuernii and Eimeria bovis) in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound (.0125%) in combination with roxarsone on lesion reduction and oocyst suppression in chickens infected with Eimeria tenella field isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Review of Lasalocid's Applications in Veterinary Medicine
Abstract
Lasalocid (B1674520), a carboxylic polyether ionophore antibiotic derived from Streptomyces lasaliensis, is a critical tool in veterinary medicine. Primarily utilized as a coccidiostat in the poultry and cattle industries, it also serves as a growth promotant in ruminants. This technical guide offers an in-depth examination of this compound's mechanism of action, its principal applications, quantitative efficacy, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.
Introduction
This compound is a widely used feed additive for the control of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria.[1][2] This disease poses a significant threat to the health and productivity of poultry and other livestock.[3] Beyond its anticoccidial properties, this compound is also approved for improving feed efficiency and promoting growth in cattle by modulating rumen fermentation.[4][5] Its dual functionality has made it a staple in livestock production systems worldwide.
Mechanism of Action
This compound functions as an ionophore, meaning "ion carrier." It forms a lipid-soluble complex with cations and transports them across biological membranes.[6][7][8] This action disrupts the natural ion concentration gradients essential for the parasite's survival.
Specifically, this compound creates a channel for cations like sodium (Na+) and potassium (K+) to move across the parasite's cell membrane.[6][7] This influx of ions into the parasite leads to an osmotic imbalance, causing the cell to absorb excess water, swell, and ultimately burst (osmotic lysis).[1][8] This disruption of ionic homeostasis is the primary mechanism behind its coccidiocidal effect.[1] The motile stages of the parasite's life cycle, such as sporozoites and merozoites, are particularly susceptible.[8]
Caption: this compound's ionophore mechanism leading to parasite cell lysis.
Applications in Veterinary Medicine
Coccidiosis Control in Poultry
This compound is extensively used in broiler chickens and turkeys to prevent coccidiosis caused by various Eimeria species, including E. tenella, E. necatrix, E. acervulina, E. brunetti, E. maxima, and E. mitis.[5][9] It is typically administered as a feed additive at concentrations ranging from 90 to 125 parts per million (ppm).[1][10]
Table 1: Representative Efficacy of this compound in Broilers with Coccidiosis
| Parameter | Unmedicated Control | This compound (50-75 ppm) |
| Mortality Rate (%) | 10.0% | 0.4% - 0.8% |
| Weight Gain | Significantly lower | Significantly higher |
| Feed Conversion | Significantly poorer | Significantly improved |
| Intestinal Lesion Scores | High | Significantly reduced |
| Source: Data compiled from floor-pen experiments where birds were exposed to severe coccidiosis challenges.[9] |
Coccidiosis Control and Growth Promotion in Ruminants
In cattle and sheep, this compound is approved for the control of coccidiosis and for improving feed efficiency and rate of weight gain.[11][12] For coccidiosis control in calves, a typical dosage is 1 mg per 2.2 lbs of body weight per day.[12][13] For growth promotion in feedlot cattle, it is added to the total ration at 10-30 grams per ton.[12][14]
This compound's growth-promoting effect stems from its ability to alter the rumen microbial population.[4] It selectively inhibits certain bacteria, leading to a more efficient fermentation process. This results in an increased production of propionic acid and a decrease in acetic and butyric acids.[15] Propionic acid is a more energy-efficient volatile fatty acid (VFA) for the animal, leading to improved performance.[6][7]
Caption: this compound's impact on rumen fermentation and cattle performance.
Table 2: Performance Effects of this compound in Feedlot Cattle
| Parameter | Control (No Ionophore) | This compound (36-54 mg/kg DM) |
| Average Daily Gain (kg) | 1.24 | 1.35 |
| Feed Conversion (kg DM/kg gain) | 6.9 | 6.2 |
| Metabolizable Energy of Diet | Baseline | Increased by 5-8% |
| Source: Data from a 98-day trial with Hereford heifers on a 90% concentrate diet.[16] |
Experimental Protocols
Anticoccidial Efficacy Trial in Poultry (Battery Cage Study)
Evaluating the efficacy of anticoccidial drugs like this compound typically involves controlled laboratory studies followed by larger field trials.[17] Battery cage studies are crucial for assessing efficacy against specific Eimeria species.[17]
Methodology Details:
-
Animals: Day-old commercial broiler chicks or poults are used.[17]
-
Housing: Birds are housed in wire-floored battery cages to prevent oocyst recycling through feces.
-
Groups:
-
Uninfected, Unmedicated Control (UUC)
-
Infected, Unmedicated Control (IUC)
-
Infected, Medicated (Test Article, e.g., this compound at various doses)
-
-
Diet: A standard, non-medicated basal ration is fed to all groups, with the test article mixed into the feed for the medicated groups.
-
Infection: On a specific day (e.g., Day 14), birds in the infected groups are orally inoculated with a known quantity of sporulated Eimeria oocysts.[18]
-
Data Collection: The trial typically runs for 6-7 days post-infection. Key parameters measured include weight gain, feed conversion ratio, mortality, and intestinal lesion scores.[9][18] Oocyst counts in the feces may also be determined.[13]
Caption: Workflow for a typical poultry anticoccidial battery cage trial.
In Vitro Rumen Fermentation Assay
To study the effects of this compound on rumen microflora, in vitro fermentation systems are commonly used.
Methodology Details:
-
Rumen Fluid Collection: Rumen fluid is collected from cannulated (surgically fistulated) steers or sheep.
-
Incubation: The collected fluid is strained and mixed with a buffer and a standard substrate (e.g., dried grass, concentrate feed).
-
Treatment: this compound is added at various concentrations to incubation vessels. Control vessels receive no additive.
-
Analysis: The vessels are incubated anaerobically at 39°C. Over a period (e.g., 24 hours), gas production is measured. At the end of the incubation, the fluid is analyzed for VFA concentrations (acetate, propionate, butyrate) using gas chromatography.[15]
Safety and Toxicology
This compound is safe for target species when used according to the approved dosage.[6][7] However, it is extremely toxic to equids (horses, donkeys), and accidental ingestion can be fatal.[2][19] Therefore, strict measures must be in place at feed mills and farms to prevent cross-contamination of horse feed. Dogs are also more sensitive to this compound toxicity than other species.[20] Overdosing in target species can also lead to toxicity, with clinical signs including anorexia, diarrhea, lethargy, weakness, and ataxia.[19] There is no specific antidote, and treatment is focused on supportive care.[19]
References
- 1. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. "this compound Sodium Supplementation For Grazing Steers" by L. B. Embry and M. J. Goetz [openprairie.sdstate.edu]
- 5. This compound sodium (LAS) – Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
- 6. Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats [frontiersin.org]
- 8. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticoccidial activity of this compound in control of moderate and severe coccidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of a feed additive consisting of this compound A sodium (Avatec® 150G) for chickens for fattening and chickens reared for laying (Zoetis Belgium SA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth Promoters and Metabolic Modifiers for Beef Cattle - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 12. Bovatec 15% (this compound Sodium) [dailymed.nlm.nih.gov]
- 13. Effects of this compound on coccidial infection and growth in young dairy calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DailyMed - BOVATEC- this compound sodium granule [dailymed.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Effect of this compound on feedlot performance and energy partitioning in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 20. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
The Ionophoric Properties of Lasalocid: A Technical Guide to Cation Transport Across Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasalocid (also known as X-537A) is a carboxylic ionophore produced by Streptomyces lasaliensis. It is widely recognized for its ability to form lipid-soluble complexes with various cations and transport them across biological and artificial lipid membranes. This technical guide provides an in-depth analysis of this compound's cation-transporting capabilities, focusing on its mechanism of action, selectivity, and the experimental methodologies used to characterize these properties. Quantitative data on its binding affinities are presented in tabular format for comparative analysis. Detailed protocols for key experimental techniques, including black lipid membrane (BLM) electrophysiology, vesicle flux assays, and isothermal titration calorimetry (ITC), are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the core concepts.
Introduction
Ionophores are a class of lipid-soluble molecules that can bind to ions and facilitate their transport across hydrophobic barriers, such as lipid bilayers. This compound is a well-studied ionophore that can transport both monovalent and divalent cations, as well as biogenic amines. Its ability to disrupt natural ion gradients makes it a potent antimicrobial and coccidiostat in veterinary medicine. Furthermore, its unique transport properties have made it a valuable tool in biomedical research to manipulate intracellular ion concentrations and study the physiological roles of various cations. This guide delves into the technical aspects of this compound's function as a cation transporter.
Mechanism of Cation Transport
This compound functions as a "mobile carrier" ionophore. The transport process involves a series of steps where the this compound molecule encapsulates a cation, diffuses across the lipid membrane, and then releases the cation on the other side. This process is electroneutral, as this compound typically exchanges a cation for a proton (H+), resulting in no net change in charge across the membrane.
The this compound molecule possesses a flexible backbone with several oxygen atoms that can coordinate with a cation, and a carboxylic acid group that is crucial for its activity. In its deprotonated (anionic) form, this compound can form a stable, lipophilic complex with a cation. The exterior of this complex is hydrophobic, allowing it to readily partition into and diffuse across the lipid bilayer. Upon reaching the opposite membrane interface, a change in the local environment, such as a lower pH, can lead to the protonation of the carboxyl group, causing a conformational change in the this compound molecule and the subsequent release of the bound cation.
Quantitative Data on Cation Selectivity and Binding
The efficacy of this compound as an ionophore is determined by its affinity and selectivity for different cations. These properties are quantified by stability constants (log K), which represent the equilibrium constant for the formation of the this compound-cation complex. Higher log K values indicate a more stable complex and, generally, more efficient transport.
| Cation | Solvent | Log K | Reference |
| Alkali Metals | |||
| Li⁺ | Methanol | 1.68 | |
| Na⁺ | Methanol | 2.57 | |
| K⁺ | Methanol | 3.58 | |
| Rb⁺ | Methanol | 3.56 | |
| Cs⁺ | Methanol | 3.43 | |
| Alkaline Earth Metals | |||
| Mg²⁺ | Methanol | 3.7 | |
| Ca²⁺ | Methanol | 4.57 | |
| Sr²⁺ | Methanol | 5.47 | |
| Ba²⁺ | Methanol | 6.46 |
Table 1: Stability Constants (log K) of this compound-Cation Complexes in Methanol.
The data in Table 1 reveals this compound's preference for larger cations within each group. For monovalent alkali metals, the selectivity sequence is K⁺ > Rb⁺ ≈ Cs⁺ > Na⁺ > Li⁺. For divalent alkaline earth metals, the selectivity is Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺. It is important to note that the solvent environment significantly influences these stability constants.
Experimental Protocols
The study of ionophore-mediated cation transport relies on several key experimental techniques. This section provides detailed methodologies for these experiments.
Black Lipid Membrane (BLM) Electrophysiology
This technique allows for the direct measurement of ion currents across an artificial lipid bilayer.
Objective: To measure the electrical current generated by this compound-mediated cation transport across a planar lipid bilayer.
Materials:
-
BLM setup (two Teflon chambers separated by a thin partition with a small aperture)
-
Ag/AgCl electrodes
-
Voltage-clamp amplifier
-
Data acquisition system
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)
-
Electrolyte solutions (e.g., KCl, NaCl)
-
This compound stock solution (in ethanol (B145695) or DMSO)
Protocol:
-
Chamber Setup: Assemble the two chambers of the BLM apparatus. Fill both chambers with the desired electrolyte solution.
-
Electrode Placement: Place Ag/AgCl electrodes in each chamber, connecting them to the voltage-clamp amplifier.
-
BLM Formation: Using a fine brush or glass rod, "paint" the lipid solution across the aperture in the Teflon partition. The lipid film will spontaneously thin to form a bilayer, which can be monitored by observing a decrease in light reflectance (becoming a "black" lipid membrane) and an increase in capacitance.
-
Baseline Recording: Apply a constant voltage across the membrane (e.g., 50 mV) and record the baseline current. An intact bilayer should have a very high resistance (>1 GΩ) and thus a very low leakage current.
-
Ionophore Addition: Add a small aliquot of the this compound stock solution to one chamber (the cis side) and stir gently.
-
Current Measurement: Observe the increase in current across the membrane as this compound incorporates into the bilayer and begins to transport cations. Record the steady-state current.
-
Data Analysis: The magnitude of the current is proportional to the rate of ion transport. By varying the cation concentration, a dose-response curve can be generated to determine transport kinetics.
Vesicle Flux Assay
This assay uses liposomes (vesicles) containing a fluorescent dye that is sensitive to the concentration of a specific ion.
Objective: To measure the rate of this compound-mediated cation influx into lipid vesicles.
Materials:
-
Lipids (e.g., egg phosphatidylcholine)
-
Buffer solutions (e.g., HEPES, Tris)
-
Ion-sensitive fluorescent dye (e.g., Fluo-4 for Ca²⁺, Sodium Green for Na⁺)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
-
This compound stock solution
Protocol:
-
Liposome Preparation (Film Hydration Method):
-
Dissolve lipids in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a buffer solution containing the ion-sensitive fluorescent dye by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
-
Formation of Unilamellar Vesicles:
-
Subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs) of a uniform size.
-
-
Removal of External Dye:
-
Pass the LUV suspension through a size-exclusion chromatography column to separate the vesicles containing the entrapped dye from the free dye in the external solution.
-
-
Fluorescence Measurement:
-
Place the vesicle suspension in a cuvette in a fluorometer.
-
Establish a stable baseline fluorescence reading.
-
Initiate the transport assay by adding a solution containing the cation of interest to the external medium.
-
Add a small aliquot of the this compound stock solution to the cuvette and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the influx of cations into the vesicles. The initial rate of fluorescence change is
-
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Studies with Lasalocid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Lasalocid, a carboxylic ionophore antibiotic, in in vitro cell culture studies. The protocols outlined below are based on established methodologies and are intended to assist in the investigation of this compound's effects on various cellular processes.
Mechanism of Action
This compound is a polyether ionophore produced by Streptomyces lasaliensis. Its primary mechanism of action involves the transport of mono- and divalent cations across biological membranes, disrupting cellular ion homeostasis.[1] This disruption can lead to a cascade of cellular events, including:
-
Induction of Apoptosis and Autophagy: this compound has been shown to induce cytotoxic apoptosis and cytoprotective autophagy in cancer cells, often mediated by the generation of reactive oxygen species (ROS).[2][3]
-
Cell Cycle Arrest: It can cause cell cycle arrest, particularly in the G0/G1 or S phase, by modulating the expression of cell cycle-dependent proteins.[2][3][4]
-
Alteration of Vesicular Trafficking: this compound can impair the acidification of endolysosomal pathways and affect the structure and function of the Golgi apparatus.[1]
-
Modulation of Signaling Pathways: The cellular effects of this compound are linked to the regulation of various signaling pathways, including PI3K/AKT, JNK/P38 MAPK, and the downregulation of transcription factors like FOXM1.[4]
Quantitative Data Summary
The following tables summarize the effective concentrations and cytotoxic effects of this compound in various in vitro models.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| PC-3 (Prostate Cancer) | MTT | 72h | 1.4 - 7.2 | [5] |
| SW480 (Colon Cancer) | MTT | 72h | 1.4 - 7.2 | [5] |
| SW620 (Metastatic Colon Cancer) | MTT | 72h | 6.1 | [5] |
| A375 (Melanoma) | CCK-8 | Not Specified | Dose-dependent | [4] |
| SK-MEL-28 (Melanoma) | CCK-8 | Not Specified | Dose-dependent | [4] |
| FaO (Rat Hepatoma) | MTT | 24h | 4 - 10 | [6] |
| C2C12 (Mouse Myoblasts) | MTT | 72h | >10 | [7] |
Table 2: Effective Concentrations of this compound for Specific Cellular Effects
| Cell Line | Effect | Concentration (µM) | Incubation Time | Reference |
| HeLa | Altered Vesicular Acidification | 10 | 6h | [1] |
| HUVECs | >80% Viability | ≤ 20 | Overnight | [1] |
| PC-3 | Induction of Apoptosis | Not Specified | Not Specified | [2] |
| PC-3 | Induction of Autophagy | Not Specified | Not Specified | [2] |
| Chinese Hamster Lung V79 | Non-mutagenic | 1 - 60 | Not Specified | [8] |
| Human Peripheral Lymphocytes | Non-clastogenic | 2 - 8 | Not Specified | [8] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a) Resazurin-Based Viability Assay [1]
-
Cell Seeding: Plate 2 x 10^4 cells per well in a 96-well clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound. Include untreated cells as a negative control and cells treated with 10% DMSO as a positive control for cytotoxicity. Incubate overnight.
-
Resazurin Staining: Replace the medium with fresh medium containing 40 µg/mL resazurin.
-
Incubation: Incubate for 1 hour.
-
Measurement: Measure the fluorescent signal using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Normalization: Normalize the data with 100% viability for untreated cells and 0% for DMSO-treated cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)[5][9]
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis[1]
-
Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them on ice with a suitable lysis buffer (e.g., MPER) supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Mix the lysates with loading buffer, heat, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Cellular Effects of this compound
Caption: Signaling pathways modulated by this compound leading to various cellular outcomes.
Experimental Workflow for Assessing this compound's In Vitro Effects
Caption: A typical experimental workflow for studying the in vitro effects of this compound.
References
- 1. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits melanoma by down-regulating FOXM1 through PI3K/AKT and JNK/P38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pubs.acs.org [pubs.acs.org]
Preparation and Storage of Lasalocid Stock Solutions for In Vitro Experiments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lasalocid is a carboxylic polyether ionophore antibiotic derived from Streptomyces lasaliensis. It is widely utilized in veterinary medicine as a coccidiostat and has garnered interest in research for its broad-spectrum biological activities, including antibacterial, antiparasitic, and potential anticancer properties. This compound functions by forming lipid-soluble complexes with mono- and divalent cations, such as K+, Na+, Ca2+, and Mg2+, and transporting them across biological membranes. This disruption of ion gradients leads to osmotic lysis in target organisms and affects various intracellular processes in mammalian cells, including vesicular trafficking and organelle homeostasis.
Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible and accurate experimental results. This document provides detailed protocols for the preparation of this compound stock solutions and summarizes key data regarding its solubility, storage conditions, and working concentrations for in vitro studies.
Quantitative Data Summary
Solubility of this compound
This compound is soluble in a variety of organic solvents. The choice of solvent is critical for achieving the desired stock concentration and ensuring compatibility with the experimental system.
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 | [1][2] |
| Methanol | Soluble | [3][4] |
| Ethanol | Soluble | [3][4] |
| N,N-Dimethylformamide (DMF) | Soluble | [3] |
| Ethyl Acetate | Data not specified | [4] |
| Acetone (B3395972) | Data not specified | [4] |
Note: For this compound sodium, solubility has been determined in methanol, ethanol, propan-2-ol, ethyl acetate, and acetone at various temperatures.[4]
Recommended Storage Conditions
Proper storage is essential to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 4 years | [3] |
| Stock Solution in DMSO | -80°C | 6 months | [5] |
| Stock Solution in DMSO | -20°C | 1 month | [5] |
Typical Experimental Concentrations
The effective concentration of this compound varies depending on the cell type and the biological effect being studied.
| Application | Cell Line | Concentration Range | Reference |
| Anti-toxin Activity | HeLa, HUVECs | 1 - 10 µM | [6] |
| Cytotoxicity Assay | HeLa, L929, HUVECs | ≤ 20 µM (for >80% viability) | [6] |
| Autophagy Modulation | HeLa (GFP-LC3B) | 2.5 µM | [6] |
| Anticancer Activity | PC-3, LNCaP | 0 - 5 µM | [5] |
| Anticoccidial Activity | Eimeria tenella | 0.01 - 10.0 µg/mL | [3] |
| Cytotoxicity (EC50) | Chicken Hepatoma (LMH) | 1 - 250 µM | [7] |
| Cytotoxicity (EC50) | Rat Myoblasts (L6) | 1 - 250 µM | [7] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (or this compound Sodium) powder (MW: 590.8 g/mol for this compound; 612.77 g/mol for this compound Sodium)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Protocol:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution of this compound (MW = 590.8 g/mol ), weigh out 5.91 mg of this compound powder.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 590.8 g/mol * 1000 mg/g * 1 mL = 5.91 mg
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the tube (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
-
Sterilization:
-
For cell culture experiments, it is crucial to ensure the sterility of the stock solution.
-
Sterilize the this compound stock solution by passing it through a sterile 0.22 µm syringe filter into a new sterile cryovial. This step should be performed in a laminar flow hood to maintain sterility.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
-
Preparation of Working Solutions:
-
When ready to use, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation and Use.
Mechanism of Action
Caption: this compound's Ionophoric Mechanism and Cellular Effects.
References
- 1. famic.go.jp [famic.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Lasalocid in Studying Mitochondrial Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid, a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis, has emerged as a valuable tool for investigating mitochondrial function. Its ability to transport a variety of cations across biological membranes, including mitochondrial membranes, allows for the targeted manipulation and study of key mitochondrial processes. This compound's broad ion specificity, encompassing both monovalent and divalent cations, distinguishes it from more selective ionophores and provides a unique avenue for exploring the intricate interplay of ion gradients in mitochondrial bioenergetics.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in mitochondrial research.
Mechanism of Action in Mitochondria
This compound functions as a mobile ion carrier, forming a lipid-soluble complex with cations that can then diffuse across the inner mitochondrial membrane.[2] This process disrupts the carefully maintained electrochemical gradients that are essential for mitochondrial function. The primary mechanisms by which this compound affects mitochondria include:
-
Electroneutral Cation/Proton Exchange: this compound can facilitate the exchange of cations such as potassium (K+) for protons (H+) across the inner mitochondrial membrane.[3] This action dissipates the pH gradient (ΔpH) component of the proton motive force.
-
Divalent Cation Transport: this compound is also capable of transporting divalent cations, most notably calcium (Ca2+), across mitochondrial membranes.[4] This property allows for the investigation of mitochondrial calcium homeostasis and its role in cellular signaling and pathology.
-
Alteration of Mitochondrial Membrane Potential (ΔΨm): By disrupting ion gradients, this compound can lead to a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial health and a driving force for ATP synthesis.[3]
These actions collectively impact mitochondrial respiration, ATP synthesis, and the generation of reactive oxygen species (ROS), making this compound a versatile tool for studying these phenomena.
Data Presentation: Quantitative Effects of this compound on Mitochondrial Parameters
The following tables summarize the quantitative effects of this compound on various mitochondrial functions as reported in the literature. It is important to note that the effective concentrations and the magnitude of the effects can vary depending on the experimental model (e.g., isolated mitochondria vs. whole cells), the specific tissue or cell type, and the composition of the experimental buffer.
| Parameter | This compound Concentration | Observed Effect | Cell/Mitochondria Type | Reference |
| Mitochondrial Ca2+ Flux | 25-250 nM | Promotes electroneutral K+/H+ exchange, altering ΔpH and ΔΨm, which in turn affects Ca2+ flux.[3] | Liver and Heart Mitochondria (Rat) | [3] |
| 5-70 nmol Ca2+/mg protein (low load) | Inhibits Ca2+ efflux via a competitive mechanism with the Ca2+/2H+ antiporter.[3] | Liver Mitochondria (Rat) | [3] | |
| 70-110 nmol Ca2+/mg protein (intermediate load) | Slightly stimulates Ca2+ release.[3] | Liver Mitochondria (Rat) | [3] | |
| 110-140 nmol Ca2+/mg protein (high load) | Enhances Ca2+ retention, potentially by inhibiting Ca2+-induced membrane permeabilization.[3] | Liver Mitochondria (Rat) | [3] | |
| Mitochondrial Respiration & Oxidative Phosphorylation | 10 µM | Prevents the decline in mitochondrial oxygen uptake and oxidative phosphorylation (P:O ratio) induced by ischemia-reperfusion.[4] | Heart Mitochondria (Rat) | [4] |
| Cell Viability (Toxicity) | 1-250 µM (dose-dependent) | Decreased cell viability and total cellular protein.[5] | Chicken Hepatoma and Rat Myoblasts | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to study mitochondrial function using this compound. These protocols are based on established methodologies and should be optimized for specific experimental systems.
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes a potentiometric fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to measure changes in ΔΨm in response to this compound.
Materials:
-
Isolated mitochondria or cultured cells
-
Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Respiration buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, 5 mM glutamate, 2.5 mM malate, pH 7.2)
-
This compound stock solution (in DMSO or ethanol)
-
TMRE stock solution (in DMSO)
-
FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Fluorometer or fluorescence microscope
Procedure:
-
Preparation of Mitochondria/Cells:
-
For isolated mitochondria: Prepare fresh mitochondria and determine the protein concentration. Keep on ice.
-
For cultured cells: Seed cells in a suitable plate for fluorescence measurement (e.g., black-walled, clear-bottom 96-well plate).
-
-
Dye Loading:
-
For isolated mitochondria: Add isolated mitochondria (e.g., 0.5 mg/mL) to pre-warmed respiration buffer. Add TMRE to a final concentration of 50-200 nM and incubate for 10-15 minutes at 37°C in the dark.
-
For cultured cells: Incubate cells with TMRE (e.g., 25-100 nM in culture medium) for 20-30 minutes at 37°C in the dark. Wash cells gently with pre-warmed PBS or culture medium to remove excess dye.
-
-
Treatment with this compound:
-
Add varying concentrations of this compound to the mitochondria suspension or cell culture wells. Include a vehicle control (DMSO or ethanol) and a positive control (FCCP, e.g., 1-10 µM).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer (e.g., excitation ~549 nm, emission ~575 nm for TMRE) or visualize using a fluorescence microscope.
-
For kinetic measurements, record the baseline fluorescence before adding this compound and then monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the baseline or the vehicle control. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Generate a dose-response curve to determine the EC50 of this compound for mitochondrial depolarization.
-
Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the effect of this compound on mitochondrial respiration.
Materials:
-
Cultured cells
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution
-
Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
-
Compound Loading: Load the injection ports of the sensor cartridge with this compound and the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) at optimized concentrations.
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay protocol.
-
The protocol should include baseline OCR measurements, followed by sequential injections of this compound and the mitochondrial inhibitors.
-
-
Data Analysis:
-
The Seahorse software will calculate OCR in real-time.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
A decrease in basal respiration and ATP-linked respiration, coupled with a reduced response to FCCP, can indicate mitochondrial dysfunction.
-
Protocol 3: Measurement of Mitochondrial ATP Synthesis
This protocol uses a luciferase-based assay to quantify the rate of ATP production by isolated mitochondria in the presence of this compound.
Materials:
-
Isolated mitochondria
-
ATP assay buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, 1 mM EDTA, 2 mM MgCl2, 10 mM K2HPO4, pH 7.4)
-
Respiratory substrates (e.g., 5 mM glutamate, 2.5 mM malate)
-
ADP
-
This compound stock solution
-
Luciferin-luciferase ATP assay kit
-
Luminometer
Procedure:
-
Mitochondria Preparation: Prepare fresh isolated mitochondria and determine the protein concentration.
-
Assay Setup:
-
In a luminometer tube or a white-walled 96-well plate, add the ATP assay buffer and respiratory substrates.
-
Add the luciferin-luciferase reagent.
-
Add the isolated mitochondria (e.g., 25-50 µg protein).
-
-
Treatment with this compound: Add different concentrations of this compound to the assay tubes/wells. Include a vehicle control.
-
Initiation of ATP Synthesis: Initiate the reaction by adding a known concentration of ADP (e.g., 100-200 µM).
-
Luminescence Measurement: Immediately measure the luminescence signal over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.
-
Data Analysis:
-
Calculate the rate of ATP synthesis from the slope of the luminescence curve.
-
Normalize the ATP synthesis rate to the mitochondrial protein concentration.
-
Compare the rates of ATP synthesis in the presence of different concentrations of this compound to the vehicle control.
-
Visualizations
Signaling Pathway of this compound's Action on Mitochondria
Caption: this compound's mechanism of action on the inner mitochondrial membrane.
Experimental Workflow for Assessing Mitochondrial Membrane Potential
Caption: Workflow for measuring mitochondrial membrane potential using this compound.
Logical Relationship of this compound's Effects on Mitochondrial Function
Caption: Logical flow of this compound's impact on key mitochondrial functions.
Conclusion
This compound is a powerful pharmacological tool for the study of mitochondrial function. Its ability to modulate mitochondrial ion gradients in a distinct manner from other ionophores provides researchers with a unique means to dissect the complex processes of mitochondrial bioenergetics and calcium signaling. By carefully designing experiments and considering the dose-dependent effects of this compound, researchers can gain valuable insights into the role of mitochondria in both health and disease. The protocols and data presented here serve as a guide for the effective application of this compound in mitochondrial research.
References
- 1. sm.unife.it [sm.unife.it]
- 2. Measurement of mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alterations in mitochondrial Ca2+ flux by the antibiotic X-537A (this compound-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound immediately and completely prevents the myocardial damage caused by coronary ischemia reperfusion in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: In Vitro Assay Development for Testing Lasalocid Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid is a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis.[1][2][3] It functions by transporting cations across biological membranes, disrupting the ionic homeostasis of the cell, which can lead to osmotic lysis and cell death.[2][3] While widely used as a coccidiostat in the poultry industry, recent research has highlighted its potential as a potent anticancer agent.[4][5] this compound has demonstrated antiproliferative activity against various cancer cell lines, including breast, colon, and lung adenocarcinoma, often with greater selectivity for tumor cells over non-tumor cells.[4][5] Its mechanism of action in cancer cells involves the induction of cytotoxic apoptosis and cytoprotective autophagy, often mediated by the generation of reactive oxygen species (ROS).[1][4]
This application note provides a detailed protocol for an in vitro cell viability assay to determine the efficacy of this compound, specifically its half-maximal inhibitory concentration (IC50), a critical parameter in drug efficacy screening.
Principle of the Assay
The described protocol utilizes a resazurin-based cell viability assay. Metabolically active, viable cells reduce the blue, non-fluorescent resazurin (B115843) dye to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells. By measuring this fluorescence across a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value. This method is a reliable and sensitive alternative to older methods like the MTT assay.[6]
Materials and Reagents
| Material/Reagent | Example Supplier | Example Catalog No. |
| This compound Sodium Salt | Sigma-Aldrich | L1026 |
| Human Prostate Cancer Cell Line (PC-3) | ATCC | CRL-1435 |
| Human Colon Cancer Cell Line (SW480) | ATCC | CCL-228 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11995065 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| Resazurin-based Assay Kit (e.g., PrestoBlue™) | Thermo Fisher Scientific | A13261 |
| 96-well, Black, Clear-Bottom Cell Culture Plates | Corning | 3603 |
| Humidified CO2 Incubator (37°C, 5% CO2) | ||
| Microplate Reader (Fluorescence) |
Experimental Protocols
Cell Line Maintenance
-
Culture PC-3 or SW480 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Passage cells upon reaching 80-90% confluency, typically every 2-4 days.
Preparation of this compound Solutions
-
Stock Solution (10 mM): Dissolve this compound sodium salt in DMSO. For example, dissolve 6.13 mg of this compound sodium salt (MW: 612.78 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium. A typical concentration range for IC50 determination is 0.1 µM to 100 µM.[4][5]
-
Critical Step: Ensure the final concentration of DMSO in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control using medium with the same final DMSO concentration.
-
Cell Viability Assay Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 to 10,000 cells per well in a 96-well black, clear-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, remove the medium.
-
Add 100 µL of the this compound working solutions (in duplicate or triplicate) to the appropriate wells.
-
Include "vehicle control" wells (cells + medium with DMSO) and "blank" wells (medium only).
-
Incubate the plate for 48 to 72 hours.[6]
-
-
Quantification of Viability:
-
Add 10 µL (or per manufacturer's instructions) of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.[7]
-
Data Presentation and Analysis
Data Calculation
-
Subtract the average fluorescence of the "blank" wells from all other measurements.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
Sample Data Summary
The following table summarizes hypothetical IC50 values for this compound against different human cancer cell lines, as might be determined by the assay.
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) [Mean ± SD] | Selectivity Index (SI)* |
| PC-3 | Prostate Cancer | 72 | 3.5 ± 0.4 | 5.1 |
| SW480 | Colon Cancer | 72 | 1.8 ± 0.2 | 9.9 |
| HaCaT (Control) | Keratinocyte | 72 | 17.8 ± 1.9 | - |
*Selectivity Index (SI) = IC50 in normal cells (HaCaT) / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.[4][5]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining this compound efficacy using a cell viability assay.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Simplified signaling pathway of this compound action in cancer cells.
References
- 1. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 3. fao.org [fao.org]
- 4. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Lasalocid Residues in Animal Tissues Using HPLC
Introduction
Lasalocid (B1674520) is a polyether ionophore antibiotic widely used in the veterinary industry, primarily as a coccidiostat in poultry and a growth promoter in ruminants.[1][2] Its use necessitates the monitoring of residue levels in edible animal tissues to ensure consumer safety and compliance with regulatory limits.[3][4] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification of this compound residues. This document provides a detailed protocol for the extraction and analysis of this compound from various animal tissues using HPLC with fluorescence detection, a common and sensitive technique for this analyte.[1][5]
Experimental Protocols
This protocol is adapted from established methods for the determination of this compound in animal tissues.[1][6]
1. Reagents and Materials
-
This compound sodium analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (analytical grade)
-
Sodium chloride (analytical grade)
-
Water (deionized or HPLC grade)
-
Trifluoroacetic acid (TFA)
-
0.45 µm syringe filters
-
Centrifuge tubes (15 mL and 50 mL)
-
Horizontal shaker
-
Centrifuge
-
Sample concentrator (e.g., Turbo-Vap)
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound sodium standard in methanol.
-
Working Standard Solution (e.g., 1 µg/mL): Dilute the stock solution with acetonitrile. For example, pipette 25 µl of the stock solution into a 25 ml volumetric flask and dilute to the mark with acetonitrile.[1] Prepare fresh working solutions weekly and store refrigerated.[1]
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solution with the mobile phase to cover the desired concentration range (e.g., 0.5 to 3.0 µg/mL).[7][8]
3. Sample Preparation and Extraction
This procedure is suitable for tissues such as muscle, liver, and kidney from chicken, pig, sheep, and calf.[1][6]
-
Homogenization: Weigh 5 g of the tissue sample into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of acetonitrile to the tube.
-
Shaking: Place the tube on a horizontal shaker for 30 minutes at approximately 300 motions per minute.[1]
-
Centrifugation: Centrifuge the mixture at 4000g for 15 minutes.[1]
-
Filtration: Filter an aliquot of the supernatant through a 0.45 µm syringe filter.[1] The sample is now ready for HPLC analysis.
-
Concentration Step (for low-level detection): For detecting levels in the 1–6 ng/g range, transfer 7.5 mL of the supernatant to a 15 mL tube and evaporate the solvent to 1 mL at 40 °C using a sample concentrator.[1] Filter the concentrated extract through a 0.45 µm syringe filter before analysis.[1]
4. HPLC System and Conditions
The following conditions are recommended for HPLC with fluorescence detection (HPLC-F).
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: An isocratic mobile phase of methanol, water, and 0.45% trifluoroacetic acid (90:10:3 v/v/v) can be effective.[7] The mobile phase should be filtered and degassed before use.[7]
-
Flow Rate: 1.2 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Injection Volume: 20 µL (can be optimized).
-
Fluorescence Detector Wavelengths: Excitation at 314 nm and Emission at 418 nm.[5]
5. Quantification
Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the tissue samples can then be determined by comparing the peak area of the sample extract to the calibration curve. The linearity of the calibration curve should have a correlation coefficient (R²) of ≥ 0.99.[1]
Data Presentation
Method Validation Parameters
The performance of the HPLC method must be validated to ensure reliable results. Key parameters include linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Method Performance and Validation Data
| Parameter | Value | Comments |
| Linearity (R²) | ≥ 0.99 | Across the working range of calibration standards.[1] |
| Limit of Detection (LOD) | 0.47 µg/kg | Determined by LC-MS/MS, HPLC-F is also highly sensitive.[2] |
| Limit of Quantification (LOQ) | 1 ng/g (1 µg/kg) | For fortified samples using HPLC-F.[1][6] |
Recovery Rates
Recovery studies are crucial to assess the efficiency of the extraction procedure. The following table summarizes typical recovery rates from various tissues spiked with this compound at concentrations ranging from 10 to 200 ng/g.[1][6]
Table 2: Mean Recovery of this compound from Fortified Animal Tissues
| Tissue Type | Mean Recovery (%) |
| Chicken Muscle | 103%[1][6] |
| Chicken Liver | 87%[1][6] |
| Pig Liver | 97%[1][6] |
| Pig Kidney | 97%[1][6] |
| Sheep Liver | 103%[1][6] |
| Sheep Kidney | 93%[1][6] |
| Calf Liver | 109%[1][6] |
| Calf Kidney | 100%[1][6] |
Maximum Residue Limits (MRLs)
Regulatory agencies establish MRLs to protect consumers. The MRLs for this compound vary by tissue and jurisdiction.
Table 3: JECFA Recommended Maximum Residue Limits for this compound A
| Animal | Tissue | MRL (µg/kg) |
| Chicken, Turkey, Quail, Pheasant | Muscle | 400[4][9] |
| Liver | 1200[4][9] | |
| Kidney | 600[4][9] | |
| Skin/Fat | 600[4][9] |
The US Food and Drug Administration (FDA) has set limits of 300 ng/g (µg/kg) in chicken skin with adhering fat and 700 ng/g (µg/kg) in cattle and rabbit liver.[1]
Visualizations
Caption: Workflow for this compound residue analysis in tissues.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Determination of this compound residues in the tissues of broiler chickens by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepoultrysite.com [thepoultrysite.com]
- 4. Food safety and quality: Details [fao.org]
- 5. Determination of this compound sodium in animal feeds and premixes by reversed-phase liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid method for the determination of this compound in animal tissues and eggs by high performance liquid chromatography with fluorescence detection and confirmation by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
Application Notes and Protocols: The Use of Lasalocid in Studies of Antimicrobial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasalocid (B1674520), a carboxylic polyether ionophore produced by Streptomyces lasaliensis, is a well-established antibacterial agent and coccidiostat.[1][2] Its primary application is in the veterinary field as a feed additive to control coccidiosis in poultry and to improve feed efficiency in ruminants.[2] However, with the escalating crisis of antimicrobial resistance, there is a growing interest in repurposing existing compounds with unique mechanisms of action. This compound's ability to transport cations across lipid membranes, thereby disrupting crucial cellular ion gradients, presents a compelling mechanism to combat resistant bacteria.[2][3] These application notes provide a comprehensive overview of the use of this compound in antimicrobial resistance research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Mechanism of Action: An Ionophoric Antibiotic
This compound functions as an ionophore, a lipid-soluble molecule that binds and transports ions across biological membranes.[2] It forms a neutral complex with monovalent and divalent cations, such as K+, Na+, and Ca2+, shielding their charge and facilitating their movement through the hydrophobic lipid bilayer of the bacterial cell membrane.[2][3] This action disrupts the electrochemical gradients that are essential for numerous vital cellular processes, including:
-
ATP synthesis: The proton motive force, which drives ATP production, is dissipated.
-
Nutrient transport: The transport of essential nutrients into the cell is impaired.
-
Maintenance of intracellular pH and osmotic balance: Disruption of ion gradients leads to cellular stress and ultimately cell death.[3]
This direct physical mechanism of action, targeting the fundamental integrity of the cell membrane, is a key reason for the interest in this compound as a potential tool against drug-resistant bacteria. Resistance development to such a mechanism may be less likely to occur through single-point mutations compared to antibiotics that target specific enzymes.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against a variety of bacterial strains, including those with known resistance mechanisms.
| Bacterial Species | Resistance Profile | This compound MIC (µg/mL) | Reference(s) |
| Enterococcus faecium | Wild-Type | 0.25 - 1 | [4] |
| Ruminococcus albus | - | 2.5 | [5] |
| Ruminococcus flavefaciens | - | 2.5 | [5] |
| Butyrivibrio fibrisolvens | - | 2.5 | [5] |
| Bacteroides succinogenes | Delayed Growth | 2.5 | [5] |
| Bacteroides ruminicola | Delayed Growth | 2.5 | [5] |
| Selenomonas ruminantium | Insensitive | >40 | [5] |
| Methanobacterium formicicum | - | 10 | [5] |
| Methanosarcina barkeri | - | 10 | [5] |
| Streptococcus bovis | - | 0.38 - 3.0 | [6] |
| Lactobacillus ruminis | - | 0.38 - 3.0 | [6] |
| Lactobacillus vitulinus | - | 0.38 - 3.0 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards and can be adapted for specific research needs.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a final volume of 50 µL per well. The concentration range should bracket the expected MIC.
-
-
Prepare Bacterial Inoculum:
-
From a fresh overnight culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Checkerboard Synergy Assay
This assay is used to evaluate the interaction between this compound and another antimicrobial agent.[9][10]
Materials:
-
This compound and second antimicrobial agent stock solutions
-
CAMHB
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum
-
Incubator
Procedure:
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis, create serial two-fold dilutions of this compound (50 µL per well).
-
Along the y-axis, create serial two-fold dilutions of the second antimicrobial agent (50 µL per well).
-
This creates a checkerboard of combinations of the two agents.
-
Include rows and columns with each agent alone to determine their individual MICs.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to each well.
-
-
Incubation and Reading:
-
Incubate and read the plates as described in the MIC protocol.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:
-
FICI = FIC of this compound + FIC of Second Agent
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Second Agent = (MIC of Second Agent in combination) / (MIC of Second Agent alone)
-
-
Interpret the FICI value:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or Indifference
-
4.0: Antagonism
-
-
Bacterial Membrane Potential Assay
This protocol uses the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential.[11][12]
Materials:
-
DiSC₃(5) stock solution (in DMSO)
-
Buffer (e.g., PBS or HEPES)
-
Bacterial cell suspension (logarithmic growth phase)
-
Fluorometer or fluorescence microplate reader
-
This compound solution
Procedure:
-
Cell Preparation:
-
Grow bacteria to mid-logarithmic phase, then harvest by centrifugation.
-
Wash the cells with the chosen buffer and resuspend to a standardized optical density (e.g., OD₆₀₀ of 0.2).
-
-
Dye Loading:
-
Add DiSC₃(5) to the cell suspension to a final concentration of approximately 1-2 µM.
-
Incubate in the dark at room temperature for about 5-10 minutes to allow the dye to accumulate in polarized cells, which quenches its fluorescence.
-
-
Measurement:
-
Place the cell suspension in a cuvette or microplate well and measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
Add the desired concentration of this compound to the cell suspension.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Interpretation:
-
An increase in fluorescence intensity indicates depolarization of the cell membrane as the dye is released from the cells and its fluorescence is de-quenched.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as an ionophore.
Experimental Workflow Diagram
Caption: Workflow for key experimental assays with this compound.
Logical Relationship Diagram
Caption: Consequences of this compound's interaction with the bacterial cell membrane.
References
- 1. protocols.io [protocols.io]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Broad Spectrum Lasso Peptide Antibiotic Targeting the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of monensin and this compound-sodium on the growth of methanogenic and rumen saccharolytic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound or monensin on lactate-producing or -using rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Lasalocid in Cancer Cell Line Research
Introduction
Lasalocid, a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis, has traditionally been used as a veterinary coccidiostat.[1][2] In recent years, its potential as an antineoplastic agent has garnered significant attention.[3] Research has demonstrated that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including prostate, melanoma, breast, and colon cancers.[3][4][5] Its mechanism of action is multifaceted, involving the induction of reactive oxygen species (ROS), apoptosis, and autophagy, as well as the modulation of key signaling pathways that govern cancer cell proliferation, survival, and invasion.[1][3]
Mechanism of Action in Cancer Cells
This compound exerts its anticancer effects through several interconnected mechanisms:
-
Induction of Reactive Oxygen Species (ROS): A primary mechanism of this compound is the generation of ROS within cancer cells.[1][4] Elevated ROS levels can overwhelm the antioxidant capacity of cancer cells, leading to oxidative stress and triggering downstream events like apoptosis and autophagy.[1][4]
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis.[1][3] This programmed cell death is often mediated through ROS production and involves mitochondrial hyperpolarization, the activation of caspases (like caspase-3), and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][2] In melanoma cells, this compound has been shown to increase the expression of the pro-apoptotic protein BAX while reducing the anti-apoptotic protein Bcl-2.[3]
-
Modulation of Autophagy: In addition to apoptosis, this compound can induce autophagy, a cellular process of self-digestion.[1] This is characterized by the formation of acidic vesicular organelles and the conversion of microtubule-associated protein 1 light chain 3 (LC3) to its active form, LC3-II.[1] In some contexts, such as in human prostate cancer cells, this autophagy appears to be a cytoprotective response, and its inhibition can enhance this compound-induced apoptosis by further increasing ROS generation.[1][2]
-
Cell Cycle Arrest: this compound can arrest the cell cycle, thereby inhibiting cancer cell proliferation. Studies have shown it induces G0/G1 phase arrest in prostate cancer cells by reducing the expression of G1 phase-dependent proteins.[1][2] In melanoma cells, it has been observed to cause S phase arrest.[3]
-
Inhibition of Key Signaling Pathways: this compound has been found to modulate critical cancer-related signaling pathways. In melanoma, it inhibits the PI3K/AKT and JNK/P38 MAPK pathways, which leads to the downregulation of the transcription factor FOXM1.[3][6][7] FOXM1 is a hub gene involved in cell proliferation, migration, and invasion, and its inhibition is a key part of this compound's anti-melanoma effect.[3] Furthermore, this compound and its derivatives have been shown to reduce the secretion of interleukin 6 (IL-6), which can weaken the tumor-promoting effects of the IL-6/STAT3 pathway in prostate and colon cancer.[4]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its derivatives in various human cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cells, providing a measure of its cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (LAS) | PC3 | Prostate Cancer | 3.8 | [4] |
| This compound (LAS) | SW480 | Colon Cancer (Primary) | 7.2 | [4] |
| This compound (LAS) | SW620 | Colon Cancer (Metastatic) | 6.1 | [4] |
| This compound (LAS) | FaO | Rat Hepatoma | 4 - 10 | [8] |
| LAS-Gemcitabine Conjugate | PC3 | Prostate Cancer | 3.6 | [4] |
| LAS-Gemcitabine Conjugate | SW480 | Colon Cancer (Primary) | 2.5 | [4] |
| LAS-TPP Conjugate | SW480 | Colon Cancer (Primary) | 1.4 | [4] |
| LAS-TPP Conjugate | SW620 | Colon Cancer (Metastatic) | 2.3 | [4] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8/MTT)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., A375, PC3) in 96-well plates at a density of 1 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to treat the cells with various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 reagent (or 20 µL of MTT solution at 5 mg/mL) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance (optical density) at 450 nm for CCK-8 or 570 nm for MTT (after solubilizing formazan (B1609692) crystals with DMSO) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol quantifies the extent of apoptosis and necrosis induced by this compound.
-
Cell Seeding and Treatment: Seed cells (e.g., PC3) in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, detach them using trypsin-EDTA, and combine them with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells (e.g., A375, SK-MEL-28) in 6-well plates (2 x 10⁵ cells/well) and treat with this compound for 24 hours as described previously.[3]
-
Cell Harvesting: Collect all cells and wash them three times with cold PBS.[3]
-
Fixation: Resuspend the cell pellet in 200 µL of PBS. While vortexing gently, add 70% ethanol (B145695) dropwise for fixation. Store the samples overnight at -20°C.[3]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. Use software to model the cell cycle phases (G0/G1, S, and G2/M) and determine the percentage of cells in each phase.
Protocol 4: Reactive Oxygen Species (ROS) Detection
This protocol measures the intracellular generation of ROS following this compound treatment.
-
Cell Seeding and Treatment: Culture cells in 6-well plates or on coverslips. Treat with this compound at the desired IC50 concentration for various time points (e.g., 1, 4, 12, 24 hours).[4]
-
Probe Loading: After treatment, wash the cells with PBS. Add a medium containing a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells again with PBS to remove any excess probe.
-
Measurement:
-
Fluorescence Microscopy: Capture images of the cells using a fluorescence microscope to visualize ROS production.
-
Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity and compare it to untreated control cells to determine the fold-increase in ROS production.
Visualizations: Signaling Pathways and Workflows
Caption: this compound induces ROS, triggering both apoptosis and cytoprotective autophagy.
Caption: this compound inhibits PI3K/AKT and MAPK pathways to down-regulate FOXM1 in melanoma.
Caption: General workflow for evaluating the anticancer effects of this compound in vitro.
References
- 1. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. This compound inhibits melanoma by down-regulating FOXM1 through PI3K/AKT and JNK/P38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound inhibits melanoma by down-regulating FOXM1 through PI3K/AKT and JNK/P38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lasalocid Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on using lasalocid (B1674520) in cell culture, focusing on strategies to optimize its concentration while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a cellular context?
This compound is a polyether carboxylic ionophore antibiotic produced by the bacterium Streptomyces lasaliensis.[1][2] Its primary mechanism of action is to transport monovalent and divalent cations (like K+, Na+, Ca2+, and Mg2+) across lipid bilayer membranes, disrupting the cell's natural ion gradients.[2][3] This disruption of ionic homeostasis can lead to a cascade of cellular events, including mitochondrial damage, osmotic lysis, and ultimately, cell death.[4][5][6]
Q2: How does this compound induce cytotoxicity in cultured cells?
This compound-induced cytotoxicity is a multi-faceted process primarily driven by its ionophore activity. The collapse of ion gradients affects mitochondrial membrane potential and can lead to an increase in reactive oxygen species (ROS) production.[1] This oxidative stress, coupled with mitochondrial dysfunction, can trigger programmed cell death pathways, including apoptosis.[1][7] Studies have shown that this compound can induce cell cycle arrest, typically in the G0/G1 phase, preceding apoptosis.[1][8] In some cell types, this compound has also been observed to induce a cytoprotective autophagy response.[1][7]
Q3: What are the typical signs of this compound-induced cytotoxicity in a cell culture?
Visual signs of cytotoxicity that can be observed using light microscopy include:
-
Changes in cell morphology, such as rounding and detachment from the culture surface.[8][9]
-
A decrease in cell density and confluency compared to control cultures.
-
The appearance of cellular debris from lysed cells.
Quantitative signs can be measured using specific assays that detect:
-
Decreased metabolic activity (e.g., MTT or resazurin (B115843) assays).[10][11]
-
Loss of membrane integrity, indicated by the release of cytoplasmic enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium.[9][10]
-
Reduced total cellular protein content (e.g., Coomassie Brilliant Blue or crystal violet assays).[10]
Q4: How can I determine the optimal, non-toxic working concentration of this compound for my specific cell line?
The optimal concentration is highly dependent on the cell line and the desired experimental outcome. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This involves treating your cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours) and then assessing cell viability using an appropriate assay like MTT or LDH. The goal is to identify a concentration that achieves the desired biological effect with minimal unwanted cytotoxicity. Non-toxic concentrations are typically well below the IC50 value.[11]
Troubleshooting Guide
Problem: I'm observing massive cell death even at very low this compound concentrations.
-
Possible Cause 1: High sensitivity of the cell line. Different cell lines exhibit vastly different sensitivities to this compound.[10][12] Your cell line may be particularly susceptible.
-
Solution: Perform a dose-response curve starting from a much lower concentration range (e.g., nanomolar to low micromolar). Consult the literature for reported IC50 values for your specific or similar cell types (see Table 1).
-
-
Possible Cause 2: Solvent toxicity. this compound is typically dissolved in solvents like DMSO or ethanol.[10][13] High final concentrations of these solvents in the culture medium can be toxic to cells.
-
Solution: Ensure the final solvent concentration in your culture medium is consistent across all treatments (including the vehicle control) and is at a non-toxic level (typically ≤0.1% for DMSO).
-
-
Possible Cause 3: Incorrect stock solution concentration. Errors in weighing the compound or calculating the dilution can lead to unintentionally high concentrations.
-
Solution: Re-calculate and prepare a fresh stock solution. If possible, verify the concentration using analytical methods.
-
Problem: My experimental results with this compound are inconsistent between replicates or experiments.
-
Possible Cause 1: Inconsistent cell health or density. Variations in cell confluency, passage number, or overall health can significantly impact their response to treatment.
-
Solution: Standardize your cell seeding protocol to ensure consistent cell numbers and confluency at the start of each experiment. Use cells within a consistent, low passage number range.
-
-
Possible Cause 2: Uneven drug distribution. Inadequate mixing after adding this compound to the culture wells can lead to variable concentrations.
-
Solution: After adding the this compound-containing medium, gently swirl the plate in a figure-eight or cross pattern to ensure even distribution without disturbing the cell monolayer.
-
-
Possible Cause 3: this compound degradation. Improper storage of the stock solution can lead to loss of activity.
-
Solution: Store this compound powder at -20°C. Once in solution (e.g., in DMSO), aliquot and store at -80°C for long-term use or -20°C for short-term use to avoid repeated freeze-thaw cycles.[13]
-
Problem: this compound is not producing the expected biological effect.
-
Possible Cause 1: Concentration is too low. The concentration used may be below the threshold required to induce the desired effect in your specific cell line and experimental conditions.
-
Solution: Increase the concentration of this compound. Refer to your dose-response curve to select a higher concentration that is still below the toxic range, if cytotoxicity is to be avoided.
-
-
Possible Cause 2: Insufficient incubation time. The biological effect you are measuring may require a longer exposure to this compound.
-
Solution: Perform a time-course experiment, treating cells for various durations (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time.
-
-
Possible Cause 3: Inactive compound. The this compound powder or stock solution may have degraded.
-
Solution: Purchase a new batch of this compound and prepare a fresh stock solution.
-
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 / EC50) in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time | IC50 / EC50 (µM) | Reference |
| PC-3 | Human Prostate Cancer | Cell Viability Assay | 48 h | ~1.4 - 5 | [8][14] |
| LNCaP | Human Prostate Cancer | Cell Viability Assay | 48 h | < 5 | [8] |
| SW480 | Human Colon Cancer | MTT | Not Specified | 7.2 | [14] |
| SW620 | Human Colon Cancer (metastatic) | MTT | Not Specified | 6.1 | [14] |
| C2C12 | Mouse Skeletal Myoblasts | MTT | 48 h | ~10-12 | [12] |
| LMH | Chicken Hepatoma | MTT, CBB, LDH | 24 h | ~8 - 20 | [10] |
| L6 | Rat Myoblasts | MTT, CBB, LDH | 24 h | ~7.6 - 20.9 | [10][15] |
| FaO | Rat Hepatoma | MTT, CBB, LDH | 24 h | 4 - 10 | [9] |
| HeLa | Human Cervical Cancer | Resazurin | Overnight | > 20 | [11] |
| HUVEC | Human Endothelial Cells | Resazurin | Overnight | > 20 | [11] |
Note: IC50/EC50 values can vary based on experimental conditions, assay type, and incubation time. This table should be used as a general guide.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder (MW: 590.8 g/mol ) in a sterile microcentrifuge tube.[3]
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).[13] Vortex thoroughly until the powder is completely dissolved.
-
Sterilization: While not always necessary if sterile technique is used, the stock solution can be filter-sterilized through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight (or until ~70-80% confluency).
-
Serial Dilution: Prepare serial dilutions of this compound in your complete cell culture medium from your stock solution. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no treatment" control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 N HCl solution in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: Workflow for Determining Optimal this compound Concentration.
Caption: this compound-Induced Cytotoxicity Signaling Pathway.
References
- 1. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Alterations in mitochondrial Ca2+ flux by the antibiotic X-537A (this compound-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 6. fao.org [fao.org]
- 7. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The Protective Effect of Silybin against this compound Cytotoxic Exposure on Chicken and Rat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Identifying and mitigating off-target effects of Lasalocid in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the off-target effects of Lasalocid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis.[1][2] Its primary mechanism of action is to transport cations, including monovalent and divalent ions like Na+, K+, and Ca2+, across biological membranes.[1][3] This disruption of the natural ion gradients across cellular and subcellular membranes leads to its biological effects, including its use as a coccidiostat in veterinary medicine.[2][3]
Q2: What are the known off-target effects of this compound?
Beyond its function as an ionophore, this compound has been observed to have several off-target effects, which can influence experimental outcomes. These include:
-
Disruption of Intracellular Trafficking: this compound can affect organelles within the endolysosomal and retrograde pathways.[1] It has been shown to impair the acidification of lysosomes and alter the distribution of Golgi markers.[1]
-
Alteration of Endosomes and Autophagy: The compound can modify the cellular patterns of early and recycling endosomes, as well as impact autophagic vesicles.[1]
-
Cytotoxicity: At higher concentrations, this compound exhibits significant cytotoxicity across various cell lines, including cancer cells and normal cell lines.[4][5][6] This can lead to cell death through mechanisms such as necrosis and apoptosis.[6]
-
Mitochondrial Dysfunction: The disruption of ion gradients by this compound can lead to mitochondrial damage and a lack of cellular energy.[7][8]
Q3: How can I determine the optimal concentration of this compound for my experiment while minimizing toxicity?
To determine the optimal, non-toxic working concentration of this compound for your specific cell line, it is crucial to perform a dose-response cytotoxicity assay. Start with a broad range of concentrations to identify the concentration at which cell viability drops significantly. Based on published data, the half-maximal effective concentration (EC50) for cytotoxicity can range from 4 to 10 μM in rat hepatoma cells.[4] It is recommended to use a concentration well below the cytotoxic threshold for your experiments focused on non-cytotoxic off-target effects.
Troubleshooting Guide
Issue 1: High levels of cell death observed in my experiments.
-
Question: I am observing significant cell death in my cultures treated with this compound, even at concentrations I believed to be non-toxic. What could be the cause and how can I troubleshoot this?
-
Answer:
-
Verify this compound Concentration: Double-check your calculations and the stock solution concentration. Serial dilution errors are a common source of concentration discrepancies.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. The EC50 values can differ significantly between cell types.[5] It is essential to perform a cytotoxicity assay (e.g., MTT, LDH release) on your specific cell line to determine its unique sensitivity profile.
-
Duration of Exposure: The length of time cells are exposed to this compound can influence its toxic effects. Consider reducing the incubation time.
-
Co-treatment with a Cytoprotective Agent: Studies have shown that co-treatment with agents like silibinin (B1684548) can diminish the cytotoxic effects of this compound.[4][5] This could be an option if the primary ionophoric activity of this compound is the focus of your study.
-
Issue 2: Inconsistent or unexpected results in my signaling pathway analysis.
-
Question: My results from signaling pathway analyses (e.g., Western blotting for pathway markers) are inconsistent after this compound treatment. Why might this be happening?
-
Answer:
-
Off-Target Effects on Trafficking: this compound's ability to disrupt vesicular pH and intracellular trafficking can indirectly affect signaling pathways by altering protein degradation and localization.[1] For example, it can impact the distribution of Golgi markers, which might affect proteins processed through the secretory pathway.[1]
-
Ion Flux-Mediated Signaling: The primary ionophoric activity of this compound, particularly its effect on Ca2+ flux, can activate or inhibit various calcium-dependent signaling pathways.
-
Control Experiments: To dissect the effects, consider using a panel of control compounds, including other ionophores with different cation selectivity (e.g., monensin (B1676710) for Na+/H+ exchange) to see if the observed effects are specific to this compound's broader ion specificity.
-
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on different cell lines as reported in the literature.
Table 1: EC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | EC50 (μM) | Reference |
| Rat Hepatoma (FaO) | MTT | 4 - 10 | [4] |
| Rat Hepatoma (FaO) | CBB | 4 - 10 | [4] |
| Rat Hepatoma (FaO) | LDH | 4 - 10 | [4] |
| Chicken Hepatoma (LMH) | MTT | Lower than rat myoblasts | [5] |
| Chicken Hepatoma (LMH) | CBB | Lower than rat myoblasts | [5] |
| Chicken Hepatoma (LMH) | LDH | Lower than rat myoblasts | [5] |
| Rat Myoblasts (L-6) | MTT | Higher than chicken hepatocytes | [5] |
| Rat Myoblasts (L-6) | CBB | Higher than chicken hepatocytes | [5] |
| Rat Myoblasts (L-6) | LDH | Lowest EC50 among assays for this cell line | [5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate 2 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired experimental time (e.g., 24 hours). Include untreated and vehicle (e.g., DMSO) controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After treatment, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with an LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Caption: Overview of this compound's primary mechanism and its downstream off-target effects.
Caption: Workflow for determining this compound-induced cytotoxicity and optimal concentration.
References
- 1. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 3. Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Protective Effect of Silybin against this compound Cytotoxic Exposure on Chicken and Rat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects [mdpi.com]
Technical Support Center: Lasalocid Stability in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice to prevent the degradation of Lasalocid (B1674520) in various experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation in experimental setups?
A1: this compound is susceptible to degradation from several factors, including exposure to light (photodegradation), high temperatures, and acidic pH conditions. Microbial degradation can also be a factor in non-sterile environments.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in organic solvents such as methanol (B129727) or tetrahydrofuran (B95107) (THF). These stock solutions should be stored in tightly sealed, light-protecting containers at 4°C. Under these conditions, they can be stable for up to five months. For daily use, it is advisable to decant a fresh supply to avoid repeated warming and cooling of the main stock.
Q3: Is this compound stable in aqueous solutions like buffers and cell culture media?
A3: this compound's stability in aqueous solutions is highly dependent on the pH. It is generally stable in neutral to alkaline solutions (pH 7 and 9). However, it is not stable in acidic conditions (pH 4), where it can undergo hydrolysis. Solutions for experiments should be prepared fresh whenever possible.
Q4: My experimental results are inconsistent. Could this compound degradation be the cause?
A4: Yes, inconsistent results are a common sign of compound instability. If you observe a loss of activity or variable results over time, it is crucial to assess the stability of this compound under your specific experimental conditions, paying close attention to light exposure, temperature, and the pH of your solutions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound activity over the course of an experiment. | Photodegradation | Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. |
| Thermal degradation | Maintain a consistent and appropriate temperature for your experiment. Avoid exposing this compound solutions to high temperatures. For long-term experiments at elevated temperatures (e.g., 37°C), assess stability over the experimental duration. | |
| pH instability | Ensure the pH of your buffer or medium is in the neutral to alkaline range (pH 7-9). Avoid acidic conditions. If an acidic pH is required, the experiment should be as short as possible, and the stability of this compound should be verified. | |
| Precipitation of this compound in aqueous solutions. | Low solubility | This compound is highly hydrophobic. When diluting stock solutions into aqueous media, ensure adequate mixing. Consider the use of a carrier solvent like DMSO in the final solution, keeping the final concentration low (typically <0.5%) to avoid solvent effects. |
| Variable results between experimental replicates. | Inconsistent handling | Prepare fresh working solutions from a stable stock for each experiment. Ensure uniform treatment of all samples with respect to light exposure, temperature, and incubation times. |
| Adsorption to labware | This compound, being lipophilic, may adsorb to certain plastics. Using glass or low-adhesion polypropylene (B1209903) labware can minimize this issue. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the matrix and environmental conditions. The following tables summarize available quantitative data.
Table 1: Half-life of this compound in Various Matrices
| Matrix | Condition | Half-life (t½) | Citation |
| Aqueous Solution | Photolysis | < 1 hour | [1] |
| Manure (aging, no treatment) | - | 61.8 ± 1.7 days | [2] |
| Manure (composting) | - | 17.5 ± 0.8 days | [2] |
| Soil | - | 3.1 ± 0.4 days | [2][3] |
| Chicken Serum | in vivo | 11 hours | [4][5] |
| Chicken Liver | in vivo | 36 hours | [4][5] |
| Chicken Muscle | in vivo | 41 hours | [4][5] |
Table 2: Stability of this compound in Animal Feed
| Storage Condition | Duration | Recovery of this compound A Sodium |
| 25°C / 60% RH | 24 months | >99% |
| 30°C / 65% RH | 24 months | >98% |
| 30°C / 75% RH | 24 months | >96% |
| 40°C / 75% RH | 12 months | >99% |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in various experiments.
Materials:
-
This compound sodium salt
-
Methanol or Tetrahydrofuran (THF), HPLC grade
-
Amber volumetric flasks
-
Analytical balance
-
Parafilm
Procedure:
-
Accurately weigh the desired amount of this compound sodium salt.
-
Dissolve the this compound in a small amount of methanol or THF in an amber volumetric flask.
-
Once fully dissolved, bring the solution to the final desired volume with the solvent.
-
Seal the flask tightly with a stopper and Parafilm.
-
Label the flask with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution in a refrigerator at 4°C, protected from light.
-
For daily use, transfer a small aliquot to a separate light-protected vial to avoid contaminating and degrading the main stock.
Protocol 2: HPLC Method for this compound Quantification
Objective: To determine the concentration of this compound in a sample to assess its stability. This is a general method; specific parameters may need optimization for your matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 95:5 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection:
-
Fluorescence: Excitation at 310 nm, Emission at 420 nm.
-
UV: 315 nm.[6]
-
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard curve by diluting the this compound stock solution to a range of known concentrations in the mobile phase.
-
Prepare your experimental samples, ensuring the final dilution is within the range of the standard curve and in a solvent compatible with the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area corresponding to this compound.
-
Calculate the concentration of this compound in your samples by comparing their peak areas to the standard curve.
Visualizing Degradation Factors and Workflow
To better understand the factors influencing this compound's stability and the workflow for assessing it, the following diagrams are provided.
Caption: Key environmental factors leading to the degradation of this compound.
Caption: A typical experimental workflow for assessing this compound stability.
Caption: A logical flow for troubleshooting inconsistent results with this compound.
References
- 1. Abiotic degradation of antibiotic ionophores [agris.fao.org]
- 2. Degradation and dissipation of the veterinary ionophore this compound in manure and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorption and degradation in soils of veterinary ionophore antibiotics: monensin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Development of an ELISA for this compound and depletion kinetics of this compound residues in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
Addressing variability in results from Lasalocid-treated animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in results from animal studies involving Lasalocid (B1674520). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis.[1] Its primary mechanism of action is to function as an ionophore, forming lipid-soluble complexes with cations and transporting them across biological membranes. This disrupts the natural ion concentration gradients for sodium (Na+), potassium (K+), and calcium (Ca2+) ions within cells. This disruption of ionic homeostasis leads to metabolic dysfunction and ultimately cell death in susceptible organisms, such as coccidia.[1][2][3]
Q2: What are the common approved uses of this compound in animals?
A2: this compound is primarily used as a feed additive for the prevention and control of coccidiosis in poultry (broilers, replacement pullets, turkeys, pheasants, and quails) and for improved feed efficiency and rate of weight gain in cattle.[1][4] It is also approved for use in sheep for coccidiosis control.
Q3: Why is there significant variability in the results of this compound-treated animal studies?
A3: Variability in this compound studies can arise from a multitude of factors, including:
-
Dosage: Incorrect or inconsistent dosage can lead to either sub-optimal efficacy or toxicity.
-
Animal Species and Breed: Different species and even breeds within a species exhibit varying sensitivity and pharmacokinetic profiles to this compound.[5] For instance, horses are highly susceptible to this compound toxicity.[3]
-
Age of Animals: Younger animals may be more sensitive to the effects of this compound.
-
Diet Composition: The composition of the animal feed, particularly the concentration of electrolytes like sodium, can influence the activity and toxicity of this compound.[6]
-
Drug Interactions: Concurrent administration of other drugs, such as tiamulin (B153960) and chloramphenicol (B1208), can lead to adverse interactions.[3][7][8]
-
Feed Mixing and Stability: Improper mixing of this compound in the feed can result in uneven distribution and variable intake. The stability of this compound in feed can also be affected by storage conditions.
-
Gut Microbiota: The composition of the gut microbiota can influence the metabolism and activity of this compound.
-
Analytical Methods: Variations in the methods used to analyze this compound concentrations in feed and biological samples can contribute to result discrepancies.
Troubleshooting Guides
Issue 1: Inconsistent Efficacy or Lack of Expected Performance Improvement
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Verify the calculated dose based on the animal's weight and feed intake. Ensure accurate weighing and mixing of the this compound premix into the feed. |
| Uneven Feed Mixing | Use a standardized and validated feed mixing protocol to ensure homogenous distribution of this compound. Take multiple feed samples for analysis to confirm uniformity. |
| Sub-optimal Diet Composition | Review the diet formulation. For poultry, ensure the dietary electrolyte balance (Na+K-Cl) is within the recommended range, especially when using higher doses of this compound.[6] |
| Drug Antagonism | Review all concurrently administered medications for known negative interactions with this compound. |
| This compound Degradation | Check the expiration date of the this compound premix. Ensure proper storage conditions (cool, dry place) to prevent degradation. Consider analyzing the this compound concentration in the feed to confirm its stability. |
| High Coccidial Challenge | Re-evaluate the coccidial challenge level in your animal model. Higher than expected challenge may require a dose adjustment within the approved range. |
Issue 2: Signs of Toxicity (e.g., reduced feed intake, lethargy, muscle tremors, mortality)
| Possible Cause | Troubleshooting Step |
| Overdosing | Immediately cease administration of the medicated feed. Review all calculations and procedures for feed preparation to identify the source of the error. |
| Incorrect Animal Species | Confirm that the animal species being treated is approved for this compound administration and is not a highly sensitive species like horses.[3] |
| Adverse Drug Interaction | Discontinue any concurrently administered drugs that are known to have negative interactions with this compound, such as tiamulin or chloramphenicol.[3][8] |
| High Dietary Sodium | In poultry, high dietary sodium levels in combination with high doses of this compound can lead to toxicity.[6] Analyze the sodium content of the feed. |
| Animal Age/Health Status | Younger or health-compromised animals may be more susceptible to toxicity. Consider reducing the dosage for these populations if clinically warranted and within approved limits. |
Quantitative Data Summary
Table 1: Median Lethal Dose (LD50) of this compound in Various Animal Species
| Animal Species | LD50 (mg/kg Body Weight) | Reference |
| Mice | 146 | [3] |
| Rats | 122 | [3] |
| Chickens | 71.5 | [3] |
| Horses | 21.5 | [3] |
| Cattle | 50 | [3] |
Table 2: Recommended this compound Dosage in Feed for Different Species
| Animal Species | Recommended Dosage in Feed (ppm or g/ton ) | Indication | Reference |
| Broiler Chickens | 68 - 113 g/ton (0.0075% - 0.0125%) | Coccidiosis Prevention | [9] |
| Growing Turkeys | 90 - 125 ppm | Coccidiosis Prevention | [10] |
| Cattle (pasture) | 60 - 300 mg/head/day | Increased rate of weight gain | [10] |
| Cattle (finishing) | 10 - 35 mg/kg of complete feed | Growth promotion & feed efficiency | [2] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound-Medicated Feed for Poultry Studies
-
Objective: To prepare a homogenous batch of medicated feed with a target concentration of this compound.
-
Materials:
-
Basal feed appropriate for the poultry species and age.
-
This compound sodium premix (e.g., Avatec®).
-
Calibrated weighing scale.
-
Feed mixer (e.g., V-blender or horizontal paddle mixer).
-
Sample bags for feed analysis.
-
-
Procedure:
-
Calculate the required amount of this compound premix based on the desired final concentration in the feed (e.g., 90 ppm) and the batch size.
-
Weigh the calculated amount of this compound premix accurately.
-
For small batches, it is recommended to create an intermediate pre-blend by mixing the this compound premix with a small amount of the basal feed (e.g., 1:10 ratio) before adding it to the main batch. This ensures a more even distribution.
-
Add the basal feed to the mixer.
-
While the mixer is running, slowly add the this compound premix (or the intermediate pre-blend) to the feed.
-
Mix for the recommended duration for your specific mixer to ensure homogeneity (e.g., 15-20 minutes).
-
After mixing, collect at least three samples from different locations within the mixer to test for the uniformity of this compound distribution.
-
Store the medicated feed in a cool, dry place, away from direct sunlight, in clearly labeled bags.
-
Provide the medicated feed to the experimental birds ad libitum.
-
Protocol 2: Sample Collection and Preparation for this compound Analysis in Animal Tissues by HPLC
-
Objective: To collect and prepare animal tissue samples for the quantification of this compound residues.
-
Materials:
-
Dissection tools.
-
Cryovials or sample bags.
-
Liquid nitrogen or dry ice for snap-freezing.
-
-80°C freezer for storage.
-
Homogenizer.
-
Centrifuge.
-
Solvents (e.g., methanol (B129727), acetonitrile, dichloromethane).
-
Solid-phase extraction (SPE) cartridges (if required for cleanup).
-
HPLC system with a fluorescence or UV detector.
-
-
Procedure:
-
Sample Collection:
-
At the designated time points, euthanize the animal according to the approved protocol.
-
Immediately dissect the target tissues (e.g., liver, muscle, kidney, fat).
-
Collect approximately 1-5 grams of each tissue.
-
Snap-freeze the tissue samples in liquid nitrogen or on dry ice to halt metabolic processes.
-
Store the samples at -80°C until analysis.
-
-
Sample Preparation:
-
Accurately weigh a portion of the frozen tissue (e.g., 1 gram).
-
Add a suitable extraction solvent (e.g., methanol or acetonitrile) at a specific ratio (e.g., 1:5 w/v).
-
Homogenize the tissue and solvent mixture until a uniform consistency is achieved.
-
Centrifuge the homogenate to pellet the tissue debris.
-
Collect the supernatant containing the extracted this compound.
-
If necessary, perform a liquid-liquid extraction or use an SPE cartridge for further cleanup to remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the mobile phase used for HPLC analysis.
-
Filter the final extract through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
-
Visualizations
Caption: Mechanism of action of this compound as an ionophore.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. fao.org [fao.org]
- 2. food.ec.europa.eu [food.ec.europa.eu]
- 3. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. thepoultrysite.com [thepoultrysite.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Incompatibility between this compound and chloramphenicol in broiler chicks after a long-term simultaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DailyMed - AVATEC- this compound sodium granule [dailymed.nlm.nih.gov]
- 10. apvma.gov.au [apvma.gov.au]
Technical Support Center: Enhancing Lasalocid Stability and Delivery in Feed Additives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and analysis of Lasalocid (B1674520) in feed additives.
Troubleshooting Guide
This guide addresses common issues related to this compound stability and analysis in a question-and-answer format.
Question: We are observing a significant loss of this compound potency in our pelleted feed after manufacturing. What are the likely causes and how can we mitigate this?
Answer: Several factors during the pelleting process can contribute to this compound degradation. High temperatures, moisture levels, and mechanical stress are the primary culprits. While studies have shown this compound to be relatively stable under standard pelleting conditions (e.g., steam conditioning at 80°C), deviations can lead to significant losses.[1]
Troubleshooting Steps:
-
Verify Pelleting Parameters: Ensure that the conditioning temperature does not significantly exceed 80-85°C. High-temperature short-time (HTST) processing, while beneficial for feed hygiene, can potentially degrade heat-sensitive compounds. Monitor moisture content throughout the process; excessive moisture in combination with heat can accelerate degradation.
-
Analyze Premix Composition: this compound may interact with other components in your premix. Highly reactive ingredients, such as certain trace minerals (especially sulfates) and choline (B1196258), can promote oxidative degradation.[2] Consider separating vitamins, trace minerals, and this compound into different premixes if possible.
-
Evaluate Feed Formulation: The overall composition of your feed can impact this compound stability. Factors such as pH and the presence of oxidizing or reducing agents can play a role.
-
Consider a Protective Formulation: If degradation persists, consider using a more robust formulation of this compound. A granular or encapsulated form can provide a protective barrier against the harsh conditions of pelleting.[3]
Question: Our analytical results for this compound concentration in feed samples are inconsistent and show poor recovery. How can we troubleshoot our analytical method?
Answer: Inaccurate quantification of this compound can be due to issues with sample extraction, chromatographic separation, or detection. The most common analytical method is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[4][5][6]
Troubleshooting Steps:
-
Optimize Extraction: this compound needs to be efficiently extracted from the complex feed matrix. Ensure your extraction solvent is appropriate (e.g., acidified methanol) and that the extraction time and agitation are sufficient to liberate the analyte.[7] Incomplete extraction is a common source of low recovery.
-
Check for Matrix Effects: Components in the feed extract can interfere with the analysis, either by co-eluting with this compound or by quenching the fluorescence signal. A thorough cleanup of the extract using solid-phase extraction (SPE) may be necessary.
-
Validate Your HPLC Method:
-
Standard Curve: Prepare a fresh standard curve for each batch of samples to ensure linearity and accuracy.
-
Internal Standard: The use of an internal standard can help to correct for variations in extraction efficiency and injection volume.
-
Column Performance: Check for peak tailing or splitting, which could indicate a degraded column or an inappropriate mobile phase.
-
-
Review Detection Parameters: Ensure your fluorescence detector is set to the optimal excitation and emission wavelengths for this compound (typically around 310 nm for excitation and 420 nm for emission).[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through oxidation and hydrolysis, which can be accelerated by factors such as heat, light, moisture, and extreme pH conditions.[8] While specific degradation products in feed are not extensively detailed in readily available literature, metabolic pathways in animals involve the formation of several polar metabolites.[9]
Q2: How does storage affect the stability of this compound in feed?
A2: this compound has demonstrated good stability in both mash and pelleted feed when stored under controlled conditions. Studies on a combination product containing this compound A sodium showed high recovery rates after 3 months of storage at 25°C and 30°C.[1] However, exposure to high humidity and temperatures can lead to degradation over time. Proper storage in a cool, dry place is essential to maintain potency.
Q3: Can this compound interact with other feed additives?
A3: Yes, interactions are possible. As mentioned in the troubleshooting guide, certain trace minerals and choline can negatively impact this compound stability in a premix.[2] Additionally, there are known incompatibilities with certain therapeutic drugs, such as tiamulin (B153960) and chloramphenicol, which should not be administered concurrently with this compound.[9]
Q4: What is microencapsulation and can it improve this compound stability?
A4: Microencapsulation is a process where small particles of an active substance are coated with a protective material. This technology can shield the active ingredient from environmental factors and control its release.[10][11] While specific commercial applications for this compound microencapsulation are not widely documented in the provided search results, it is a promising technique to enhance its stability during feed processing and storage. Encapsulation with polymers like ethyl cellulose (B213188) has been used for other veterinary drugs to achieve controlled release and protection.[12][13][14]
Data Presentation
Table 1: Stability of this compound A Sodium in a Combination Product (Nilablend™ 200G) in Mash and Pelleted Poultry Feed
| Feed Type | Storage Condition | Storage Duration | Recovery of this compound A Sodium (%) |
| Mash | 25°C / 60% RH | 3 months | 96.8 - 100 |
| Mash | 30°C / 65% RH | 3 months | 89.2 - 101 |
| Mash | 40°C / 75% RH | 4 weeks | 98.6 - 107 |
| Pelleted | 25°C / 65% RH | 3 months | 91.5 |
| Pelleted | 40°C / 75% RH | 4 weeks | 88.1 - 93.5 |
Data adapted from a study on Nilablend™ 200G.[1]
Table 2: Stability of this compound A Sodium in a Vitamin/Mineral Premix
| Premix Concentration (this compound A sodium + Nicarbazin) | Storage Condition | Storage Duration | Recovery (%) |
| 2,000 + 2,000 mg/kg | 25°C / 60% RH | 6 months | > 80 |
| 2,000 + 2,000 mg/kg | 30°C / 65% RH | 6 months | > 80 |
| 800 + 800 mg/kg | 25°C / 60% RH | 6 months | > 80 |
| 800 + 800 mg/kg | 30°C / 65% RH | 6 months | > 80 |
Data adapted from a study on Nilablend™ 200G.[1]
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound in Pelleted Feed
Objective: To evaluate the stability of a this compound-containing feed additive under accelerated storage conditions.
Materials:
-
Pelleted feed containing a known concentration of the this compound additive.
-
Climate-controlled stability chambers.
-
HPLC system with a fluorescence detector.
-
Analytical standards of this compound.
-
Appropriate solvents and reagents for extraction and mobile phase preparation.
Methodology:
-
Sample Preparation: Prepare multiple batches of pelleted feed containing the this compound additive at the target inclusion rate.
-
Initial Analysis (Time 0): Immediately after production, take representative samples from each batch and analyze for this compound concentration using a validated HPLC-fluorescence method. This will serve as the baseline.
-
Storage Conditions: Place the remaining feed samples in stability chambers under the following accelerated conditions:
-
Condition A: 40°C ± 2°C / 75% RH ± 5% RH
-
Condition B (Optional): 50°C ± 2°C / 75% RH ± 5% RH
-
-
Sampling Intervals: Pull samples from each storage condition at predetermined time points (e.g., 1, 2, 3, and 6 months).
-
Sample Analysis: At each time point, analyze the samples for this compound concentration in triplicate.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Determine the degradation rate and estimate the shelf-life under normal storage conditions.
Protocol 2: Microencapsulation of this compound with Ethyl Cellulose
Objective: To encapsulate this compound using an emulsion-solvent evaporation technique to improve its stability.
Materials:
-
This compound sodium.
-
Ethyl cellulose.
-
Dichloromethane (DCM) or another suitable organic solvent.
-
Polyvinyl alcohol (PVA) or another suitable emulsifier.
-
Distilled water.
-
Magnetic stirrer and overhead stirrer.
-
Filtration apparatus.
-
Drying oven or lyophilizer.
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and ethyl cellulose in DCM to form a clear solution.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at a constant high speed with an overhead stirrer to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring at a reduced speed for several hours to allow the DCM to evaporate, leading to the formation of solid microcapsules.
-
Microcapsule Collection: Collect the formed microcapsules by filtration.
-
Washing and Drying: Wash the microcapsules with distilled water to remove any residual PVA and then dry them in an oven at a controlled temperature or by lyophilization.
-
Characterization: Evaluate the prepared microcapsules for encapsulation efficiency, particle size and morphology (e.g., using scanning electron microscopy), and in vitro release profile.
Visualizations
Caption: Workflow for Accelerated Stability Testing of this compound in Feed.
Caption: Workflow for Microencapsulation of this compound.
References
- 1. Safety and efficacy of a feed additive consisting of this compound A sodium and nicarbazin (Nilablend™ 200G) for chickens for fattening (Zoetis Belgium SA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin stability [asi.k-state.edu]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The Determination of Six Ionophore Coccidiostats in Feed by Liquid Chromatography with Postcolumn Derivatisation and Spectrofotometric/Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography with fluorescence detection of this compound sodium in feeds and premixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Sorption and degradation in soils of veterinary ionophore antibiotics: Monensin and this compound | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 10. Microencapsulation techniques in the ruminant feed industry [dellait.com]
- 11. About the benefits and necessity of encapsulation in animal nutrition - Delacon [delacon.com]
- 12. Development and Characterization of Ethyl Cellulose Coated Microcapsules for Controlled Release of Ampicillin – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. rjpbcs.com [rjpbcs.com]
- 14. Ethyl Cellulose Microcapsules for Protecting and Controlled Release of Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in Lasalocid detection and quantification in complex samples
Technical Support Center: Lasalocid (B1674520) Analysis
Welcome to the technical support center for this compound detection and quantification. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this compound analysis in challenging matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification in complex samples crucial?
This compound is a polyether ionophore antibiotic used as an anticoccidial agent in poultry and livestock feed.[1][2] Its mechanism involves disrupting the ionic balance of coccidial parasites, leading to their osmotic lysis.[1][2] Accurate quantification is essential for several reasons:
-
Regulatory Compliance: Health authorities, such as the European Commission and the US FDA, have established Maximum Residue Limits (MRLs) for this compound in animal-derived food products like meat, liver, and eggs to ensure consumer safety.[3][4][5]
-
Animal Safety: While effective at therapeutic doses (typically 75-125 mg/kg in feed), overdosing can be toxic to the target animals and non-target species.[6]
-
Feed Quality Control: Monitoring is required to prevent cross-contamination of unmedicated feeds during manufacturing, which can lead to unintended exposure and residue violations.[7]
Q2: What are the primary analytical techniques used for this compound detection and quantification?
The most common and robust methods for this compound analysis are based on liquid chromatography due to its ability to handle complex matrices.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F): This is a widely used and reliable method. This compound is a naturally fluorescent molecule, allowing for sensitive detection without the need for derivatization.[8][9][10]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for confirmation and quantification at very low levels.[3][11] It offers superior selectivity and sensitivity, which is critical for complex matrices like animal tissues and for verifying results that may be subject to regulatory action.[3][9]
Q3: What are typical Limits of Detection (LOD) and Quantification (LOQ) for this compound?
LOD and LOQ values are highly dependent on the analytical method, instrument sensitivity, and the complexity of the sample matrix. LC-MS/MS generally provides lower detection limits than HPLC-F. For instance, in animal tissues, an LC-MS/MS method achieved an LOD of 0.47 µg/kg and an LOQ of 1.44 µg/kg.[3] In feed analysis, HPLC-F methods can achieve an LOQ of around 1 mg/kg.[8][10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis in a question-and-answer format.
Q4: I'm experiencing low recovery of this compound from my samples. What are the potential causes and solutions?
Low recovery is a frequent challenge, often stemming from the extraction or clean-up steps.
-
Cause 1: Inefficient Extraction. The complex nature of matrices like feed and tissues can hinder the complete extraction of this compound.
-
Solution: Ensure the chosen extraction solvent and technique are appropriate for your sample. Acidified methanol (B129727) is a common and effective solvent.[8][10] Techniques like sonication, mechanical shaking, and allowing the sample to sit overnight can significantly improve extraction efficiency.[8][10] For animal tissues, homogenization followed by extraction with solvents like methanol or acetonitrile (B52724) is standard practice.[4][11][12]
-
-
Cause 2: Analyte Loss During Clean-up. Solid-Phase Extraction (SPE) is crucial for removing interferences but can lead to analyte loss if not optimized.
-
Solution: The choice of SPE sorbent is critical. Silica-based cartridges are frequently used.[13][14] For particularly "difficult" matrices with high fat or pigment content (e.g., processed foods, meat pies), a multi-step clean-up combining different SPE cartridges (e.g., silica (B1680970) followed by an NH2 cartridge) can effectively remove interferences while retaining the analyte.[15] Always ensure that the elution solvent is strong enough to completely recover this compound from the cartridge; for example, a formic acid-methanol solution is used with some silica cartridges.[11]
-
-
Cause 3: Analyte Degradation. this compound can degrade under certain environmental conditions.
-
Solution: Be aware of sample stability. This compound degrades more rapidly in wet manure compared to dry conditions and its degradation is accelerated by light and heat.[16][17] Composting manure can significantly reduce this compound levels, with a half-life of around 17.5 days compared to over 60 days in untreated manure.[18] In soil, the half-life is much shorter, averaging about 3 days.[18] Samples should be stored properly (e.g., frozen at -30°C for long-term stability) and protected from light.[19][20]
-
Q5: My chromatographic peaks are broad or show significant tailing. How can I improve peak shape?
Poor peak shape can compromise resolution and quantification accuracy.
-
Cause: This is often related to the mobile phase composition or interactions with the analytical column.
-
Solution: For reversed-phase LC, ensure the mobile phase pH and organic solvent composition are optimized. Using an isocratic mobile phase can sometimes provide a good balance between resolution and analysis time.[19] Ensure the final sample extract is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.
-
Q6: I suspect matrix effects are suppressing my signal in LC-MS/MS analysis. How can I identify and mitigate this?
Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.
-
Identification: The presence of matrix effects can be confirmed by comparing the signal response of a standard in pure solvent versus the response of a standard spiked into a blank sample extract (post-extraction addition).[21] A significant decrease in signal in the matrix extract indicates ion suppression.[21]
-
Mitigation Strategies:
-
Improve Sample Clean-up: The most effective strategy is to remove the interfering compounds. Employ a more rigorous or selective SPE procedure, such as the multi-step clean-up described in Q4.[15]
-
Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between this compound and the interfering matrix components.
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for the signal suppression by ensuring that the standards and samples experience the same matrix effect.
-
Employ an Internal Standard: Using a stable isotope-labeled internal standard is the ideal way to correct for matrix effects, as it will be affected in the same way as the native analyte. However, if one is not available, a structurally similar compound can sometimes be used.
-
Quantitative Data Summary
The following tables summarize key performance data for this compound analysis from various studies.
Table 1: Recovery Rates of this compound in Various Matrices
| Matrix | Analytical Method | Spike Level | Average Recovery (%) | Reference |
| Chicken Muscle | HPLC-F | 10-200 ng/g | 103 | [6][9] |
| Chicken Liver | HPLC-F | 10-200 ng/g | 87 | [6][9] |
| Chicken Tissues | LC-MS/MS | Not specified | 79-98 | [3] |
| Eggs | HPLC-F | 10-200 ng/g | 107 | [6][9] |
| Pig Liver | HPLC-F | 10-200 ng/g | 97 | [6][9] |
| Sheep Kidney | HPLC-F | 10-200 ng/g | 93 | [6][9] |
| Calf Liver | HPLC-F | 10-200 ng/g | 109 | [6][9] |
| Animal Feed | HPLC-F | 0.5-5 mg/kg | 95 | [13] |
| Raw Milk | HPLC | 0.5-3.0 µg/mL | 84 | [19] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Chicken Tissues | LC-MS/MS | 0.47 µg/kg | 1.44 µg/kg | [3] |
| Animal Tissues & Eggs | HPLC-F & LC-MS/MS | - | 1 ng/g (1 µg/kg) | [6][9] |
| Animal Feed | HPLC-F | - | 1 mg/kg | [8][10] |
| Animal Feed | HPLC-F | - | 50 µg/kg | [13] |
| Raw Milk | HPLC | 0.03 µg/mL | 0.5 µg/mL | [19] |
Experimental Protocols
Protocol 1: Determination of this compound in Animal Tissues by LC-MS/MS
This protocol is a generalized procedure based on common methodologies for tissue analysis.[3][11][12]
-
Sample Homogenization:
-
Weigh 10.0 g of the tissue sample (e.g., liver, muscle).
-
Add 100 mL of methanol.
-
Homogenize the sample until a uniform consistency is achieved.
-
-
Extraction:
-
Centrifuge the homogenate at 3,000 rpm for 5 minutes.
-
Collect the supernatant.
-
Re-extract the residue with an additional 50 mL of methanol, centrifuge again, and collect the supernatant.
-
Combine the supernatants and adjust the final volume to 200 mL with methanol.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Step A (Anion Exchange):
-
Condition a trimethylaminopropylsilanized silica gel cartridge (500 mg) with 10 mL of methanol.
-
Load a 2 mL aliquot of the combined extract onto the cartridge.
-
Wash the cartridge with 10 mL of methanol (discard effluent).
-
Elute this compound with 10 mL of a formic acid-methanol solution (e.g., 0.5% formic acid in methanol).
-
-
Step B (Polymeric Sorbent):
-
Concentrate the eluate from Step A at <40°C and reconstitute in 5 mL of 10% methanol in water.
-
Condition a divinylbenzene-N-vinylpyrrolidone copolymer cartridge (500 mg) with 10 mL of methanol followed by 10 mL of water.
-
Load the reconstituted solution onto the cartridge.
-
Wash with 10 mL of water, then 10 mL of 50% methanol in water (discard effluents).
-
Elute with 20 mL of methanol.
-
-
-
Final Preparation & Analysis:
-
Evaporate the final eluate to dryness at <40°C.
-
Reconstitute the residue in a known volume (e.g., 1-5 mL) of mobile phase starting condition (e.g., 90% water, 10% methanol).
-
Filter the solution through a 0.45 µm filter.
-
Inject the solution into the LC-MS/MS system for analysis.
-
Protocol 2: Determination of this compound in Animal Feed by HPLC-F
This protocol is adapted from established methods for feed analysis.[8][10][22]
-
Sample Preparation:
-
Grind the feed sample to a fine powder.
-
Weigh a representative portion (e.g., 10 g) of the ground sample into a flask.
-
-
Extraction:
-
Add 100 mL of 0.5% HCl acidified methanol.
-
Sonicate the flask in a water bath at 40°C for 20 minutes.
-
Place the flask on a mechanical shaker and shake for 1 hour.
-
Store the sample overnight at room temperature, then shake for an additional 10 minutes.
-
-
Dilution and Filtration:
-
Allow the solids to settle.
-
If necessary, dilute an aliquot of the supernatant with the extraction solvent to bring the expected this compound concentration into the calibration range.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-F Analysis:
-
Inject the filtered extract into the HPLC system.
-
Detection: Use a fluorescence detector with an excitation wavelength of approximately 314 nm and an emission wavelength of approximately 418 nm.[8][10]
-
Quantification: Calculate the concentration of this compound by comparing the peak area to a calibration curve prepared from this compound standards.
-
Visualizations
Caption: General workflow for this compound analysis from sample to result.
Caption: Detailed workflow for tissue sample preparation and clean-up.
References
- 1. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. fao.org [fao.org]
- 3. Determination of this compound residues in the tissues of broiler chickens by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Safety and efficacy of Avatec® 150G (this compound A sodium) for chickens for fattening and chickens reared for laying, and modification of the terms of authorisation for chickens for fattening, chickens reared for laying, turkeys for fattening, minor avian species (pheasants, guinea fowl, quails and partridges) except laying birds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid method for the determination of this compound in animal tissues and eggs by high performance liquid chromatography with fluorescence detection and confirmation by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rapid method for the determination of this compound in animal tissues and eggs by high performance liquid chromatography with fluorescence detection and confirmation by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound sodium in animal feeds and premixes by reversed-phase liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caa.go.jp [caa.go.jp]
- 12. fao.org [fao.org]
- 13. researchgate.net [researchgate.net]
- 14. famic.go.jp [famic.go.jp]
- 15. Improved clean-up for the determination of this compound in 'difficult' food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. food.ec.europa.eu [food.ec.europa.eu]
- 17. Sorption and degradation in soils of veterinary ionophore antibiotics: Monensin and this compound | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 18. Degradation and dissipation of the veterinary ionophore this compound in manure and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. redalyc.org [redalyc.org]
- 20. researchgate.net [researchgate.net]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. Determination of this compound in Animal Feeds by Fluorescence Detection for Contents Lower than 5 mg/kg | Chemické listy [w.chemicke-listy.cz]
Technical Support Center: Troubleshooting Inconsistent Findings in Lasalocid Ionophore Studies
Welcome to the technical support center for Lasalocid ionophore studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent findings and optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: We are observing variable cytotoxicity with this compound across different experiments. What could be the cause?
A1: Inconsistent cytotoxicity is a common issue in this compound studies and can be attributed to several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to this compound. For instance, chicken hepatoma cells (LMH) have been shown to be more sensitive than rat myoblasts (L6).[1] It is crucial to establish a dose-response curve for each cell line used.
-
Concentration and Exposure Time: The cytotoxic effects of this compound are highly dependent on both the concentration and the duration of exposure.[2] Short-term exposure at low concentrations may not induce significant cell death, while prolonged exposure or higher concentrations can lead to apoptosis and necrosis.[2]
-
Solubility and Stability: this compound has poor solubility in aqueous solutions and is unstable in solution, requiring fresh preparation for each experiment.[3][4] Improper dissolution or degradation of the compound can lead to variability in the effective concentration.
-
Culture Conditions: The composition of the cell culture medium, particularly the presence of serum, can influence the apparent activity of this compound. Serum proteins may bind to this compound, reducing its bioavailability.[5][6]
Q2: Our this compound stock solution appears to have lost activity over time. How should we prepare and store it?
A2: this compound solutions are known to be unstable.[3][4] For consistent results, it is imperative to:
-
Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment.[3]
-
Proper Solvents: Dissolve this compound in a suitable organic solvent like DMSO before diluting it in your aqueous experimental buffer or cell culture medium.[7]
-
Storage of Powder: Store the powdered form of this compound at -20°C.[3][7]
-
Storage of Stock Solutions: If a stock solution must be stored, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month in sealed vials to protect from moisture.[7] Avoid repeated freeze-thaw cycles.
Q3: We are seeing unexpected off-target effects in our experiments. What are the known cellular targets of this compound?
A3: While this compound is primarily known as a cation ionophore, it can induce a range of cellular effects beyond simply disrupting ion gradients:
-
Mitochondrial Dysfunction: this compound can affect mitochondrial function, including altering the mitochondrial membrane potential and inhibiting Ca2+ efflux.[8]
-
Endoplasmic Reticulum and Golgi Apparatus: It has been shown to impact the structure and function of the Golgi apparatus and endoplasmic reticulum.[9]
-
Autophagy and Apoptosis: this compound can induce both apoptosis (programmed cell death) and autophagy (a cellular recycling process).[9]
-
Vesicular Trafficking: It can disrupt various intracellular trafficking pathways.[9]
These diverse effects can contribute to unexpected experimental outcomes and should be considered when interpreting your data.
Troubleshooting Guides
Inconsistent Cytotoxicity Assay Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | Incomplete dissolution of this compound. | Ensure complete dissolution of this compound in DMSO before adding to the culture medium. Vortex the stock solution and the final dilution thoroughly. |
| Uneven cell seeding. | Use a calibrated multichannel pipette and ensure a homogenous cell suspension before seeding. | |
| Lower than expected cytotoxicity. | Degradation of this compound. | Prepare a fresh this compound solution for each experiment. |
| Presence of high serum concentration. | Consider reducing the serum concentration in your culture medium during this compound treatment, or perform a serum-starvation step prior to treatment. Be aware that this may affect cell health. | |
| Cell line is resistant to this compound. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) and multiple time points (e.g., 24, 48, 72 hours) to determine the EC50 for your specific cell line.[2] | |
| Higher than expected cytotoxicity. | Incorrect concentration calculation. | Double-check all calculations for stock solution and final dilutions. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Run a vehicle control (medium with solvent only). |
Issues with Mitochondrial Function Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No change in mitochondrial membrane potential (MMP) with this compound treatment. | This compound concentration is too low. | Increase the concentration of this compound. The effect on MMP can be concentration-dependent.[8] |
| Assay timing is not optimal. | Measure MMP at different time points after this compound treatment. | |
| Issues with the MMP dye (e.g., JC-1). | Ensure the MMP dye is handled correctly (e.g., protected from light) and that the correct filter sets are used for detection. Include a positive control such as FCCP to confirm the assay is working. | |
| Unexpected increase in MMP. | At high mitochondrial Ca2+ loads, this compound can enhance Ca2+ retention, which may lead to a transient increase in membrane potential.[8] | Consider the calcium status of your cells and mitochondria. Correlate MMP data with other measures of mitochondrial function, such as oxygen consumption or ATP production. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound sodium salt (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound sodium salt in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
-
For experiments, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Mix thoroughly by inverting the tube several times before adding to the cells. Always prepare fresh dilutions for each experiment. [3]
Cytotoxicity Assay using MTT
This protocol outlines a method to assess the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS), sterile filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Measurement of Mitochondrial Membrane Potential (MMP) using JC-1
This protocol describes the use of the ratiometric fluorescent dye JC-1 to measure changes in MMP induced by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
JC-1 dye
-
FCCP (carbonyl cyanide 3-chlorophenylhydrazone) as a positive control for depolarization
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader with appropriate filters for green (emission ~529 nm) and red (emission ~590 nm) fluorescence.
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (FCCP, typically 10 µM for 10-30 minutes).
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-5 µg/mL in culture medium).
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C, protected from light.
-
Wash the cells with PBS or culture medium to remove excess dye.
-
Measure the fluorescence intensity of both the green monomers (indicating low MMP) and the red J-aggregates (indicating high MMP).
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: Workflow for a this compound cytotoxicity assay.
References
- 1. The Protective Effect of Silybin against this compound Cytotoxic Exposure on Chicken and Rat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The effect of serum on monolayer cell culture of mammalian articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Alterations in mitochondrial Ca2+ flux by the antibiotic X-537A (this compound-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosing Regimens of Lasalocid for In Vivo Efficacy Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lasalocid (B1674520). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in refining dosing regimens for your in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for an in vivo efficacy study with this compound in mice?
A1: Selecting a starting dose depends on the route of administration and the therapeutic indication. For novel efficacy studies, it is advisable to start with a dose lower than those reported to cause toxicity.
-
Oral administration: In a study on experimental cryptosporidiosis in neonatal mice, doses ranging from 4.5 mg/kg to 9 mg/kg body weight were evaluated, with doses ≥ 6.75 mg/kg being effective in eradicating the infection without apparent toxic effects.[1]
-
Intraperitoneal (IP) administration: In a melanoma xenograft mouse model, this compound was administered at 7.5 mg/kg every other day, which significantly suppressed tumor proliferation without affecting the body weight of the mice.[2]
It is recommended to perform a dose-ranging study to determine the optimal dose for your specific model and experimental goals.
Q2: What is the mechanism of action of this compound?
A2: this compound is a carboxylic polyether ionophore that disrupts the electrochemical ion gradient across biological membranes.[3] Its primary mechanism involves the transport of cations, leading to an increase in intracellular ion concentrations and subsequent osmotic lysis of target organisms like coccidia.[3] In mammalian cells, this compound has been shown to interfere with vesicular trafficking and acidification of the endo-lysosomal pathway and affect the structure of the Golgi apparatus.[4][5] It can also induce reactive oxygen species (ROS) production, leading to apoptosis and autophagy in cancer cells.[6][7][8]
Q3: What are the known toxic effects of this compound in common laboratory animals?
A3: this compound exhibits dose-dependent toxicity that varies between species. Acute toxicity data is summarized in the table below. It is crucial to be aware of these values when designing in vivo studies.
Q4: How can I prepare this compound for in vivo administration?
A4: The preparation method depends on the route of administration.
-
Oral Gavage: For oral administration, this compound can be formulated as a suspension. One study on cryptosporidiosis in mice used a this compound suspension.[1] The solubility of this compound sodium is 0.5 g/L in water and 2.0 g/L in 95% ethanol.[9]
-
Feed Additive: In many studies, particularly in livestock, this compound is administered as a feed additive, with concentrations typically ranging from 25 mg/kg to 125 mg/kg of feed.[9][10]
-
Intraperitoneal Injection: For intraperitoneal administration in a melanoma mouse model, this compound was injected at a concentration of 7.5 mg/kg.[2] The vehicle used for injection should be carefully selected to ensure solubility and minimize irritation.
Troubleshooting Guide
Problem 1: I am observing unexpected toxicity or mortality in my study animals at doses reported to be safe.
-
Possible Cause 1: Species and Strain Differences: Toxicity can vary significantly between species and even strains of the same species. Ensure that the reported safe dose is for the specific animal model you are using.
-
Solution 1: Conduct a preliminary dose-finding study in a small cohort of your specific animal model to establish the maximum tolerated dose (MTD).
-
Possible Cause 2: Drug Interactions: this compound can interact with other drugs. For example, concurrent administration with chloramphenicol (B1208) has been shown to cause clinical and pathological changes in chickens.[11]
-
Solution 2: Review all compounds being administered to the animals to check for potential interactions. If possible, avoid co-administration with drugs known to interact with ionophores.
-
Possible Cause 3: Formulation Issues: The vehicle used to dissolve or suspend this compound could be contributing to toxicity.
-
Solution 3: Evaluate the toxicity of the vehicle alone in a control group. Consider using alternative, well-tolerated vehicles.
Problem 2: My in vivo efficacy study is not showing the expected results, despite positive in vitro data.
-
Possible Cause 1: Poor Oral Bioavailability: this compound has been reported to have low absolute oral bioavailability (around 36% in one study in laying hens).[12][13] This means a significant portion of the orally administered dose may not be absorbed systemically.
-
Solution 1: Consider alternative routes of administration, such as intraperitoneal injection, if appropriate for your study. If oral administration is necessary, explore formulation strategies to enhance bioavailability, such as using absorption enhancers or lipid-based formulations.
-
Possible Cause 2: Insufficient Dose: The effective dose in vivo may be higher than what was predicted from in vitro studies due to factors like metabolism and excretion.
-
Solution 2: Perform a dose-escalation study to determine if higher, well-tolerated doses lead to the desired efficacy.
-
Possible Cause 3: Rapid Metabolism and Excretion: this compound is metabolized and primarily excreted in the feces.[9] A short half-life might necessitate more frequent dosing to maintain therapeutic concentrations.
-
Solution 3: Review the pharmacokinetic data for your animal model, if available. Consider a dosing regimen with more frequent administrations.
Data Presentation
Table 1: Acute Toxicity of this compound in Various Species
| Species | Route of Administration | LD50 (mg/kg body weight) |
| Mice | Oral | ~150 |
| Rats | Oral | ~100 |
| Chickens | Oral | - |
| Cattle | Oral | 50 |
| Horses | Oral | - |
Data compiled from multiple sources.
Table 2: Reported In Vivo Efficacious Doses of this compound
| Species | Indication | Route of Administration | Dose | Outcome | Reference |
| Neonatal Mice | Cryptosporidiosis | Oral | ≥ 6.75 mg/kg | Eradication of infection | [1] |
| Mice | Melanoma | Intraperitoneal | 7.5 mg/kg (every other day) | Significant tumor suppression | [2] |
| Dairy Calves | Coccidiosis | Oral (in feed) | 1 mg/kg of body weight | Reduced oocyst shedding | [14] |
| Lambs | Coccidiosis | Oral (in feed) | 25 mg/kg of feed | Reduced oocyst shedding and improved weight gain | [10] |
| Goats | Growth Performance | Oral (in feed) | 20-30 ppm/kg DM | Improved growth performance and lipoprotein profile | [15][16][17] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol provides a general guideline for the oral administration of a this compound suspension to mice.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile water with a suspending agent)
-
Syringe (1 ml)
-
Gavage needle (flexible plastic or stainless steel with a ball-tip, 18-20 gauge for adult mice)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg of body weight.[18]
-
Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.[18][19]
-
-
Gavage Needle Measurement:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.[20] Mark this length on the needle.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw the needle and try again.[19][20]
-
Once the needle is at the predetermined depth, slowly administer the this compound suspension.[18][19]
-
After administration, gently remove the needle in the same direction it was inserted.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.[19]
-
Return the animal to its cage and monitor according to your experimental protocol.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. In vitro and in vivo efficacy of this compound for treatment of experimental cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits melanoma by down-regulating FOXM1 through PI3K/AKT and JNK/P38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. This compound for improved weight gains and control of Coccidia in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Population Pharmacokinetics and Absolute Oral Bioavailability of this compound after Single Intravenous and Intracrop Administration in Laying Hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of this compound and decoquinate against coccidiosis in naturally infected dairy calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats [frontiersin.org]
- 16. Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. research.sdsu.edu [research.sdsu.edu]
- 20. research.fsu.edu [research.fsu.edu]
Validation & Comparative
A Comparative Analysis of Lasalocid and Monensin on Rumen Fermentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two widely used ionophores, Lasalocid (B1674520) and Monensin (B1676710), on rumen fermentation. The information presented is collated from various scientific studies and is intended to assist researchers and professionals in drug development in understanding the nuanced effects of these compounds on the complex microbial ecosystem of the rumen.
Executive Summary
This compound and Monensin are carboxylic ionophores that selectively target and inhibit the growth of certain gram-positive bacteria in the rumen. This selective pressure alters the microbial fermentation pathways, leading to improved feed efficiency in ruminants. While both ionophores share a similar mode of action, studies reveal quantitative differences in their effects on key fermentation parameters. Generally, both compounds decrease the acetate (B1210297) to propionate (B1217596) ratio, reduce methane (B114726) and ammonia (B1221849) production, and have a variable impact on microbial protein synthesis. The magnitude of these effects can, however, differ between the two ionophores.
Quantitative Data Summary
The following tables summarize the comparative effects of this compound and Monensin on various rumen fermentation parameters as reported in several studies.
Table 1: Effect on Volatile Fatty Acid (VFA) Production
| Parameter | This compound Effect | Monensin Effect | Key Findings | Citations |
| Total VFA Concentration | No significant effect | No significant effect | Neither ionophore significantly alters the total concentration of volatile fatty acids.[1] | [1] |
| Acetate Molar Proportion (%) | Decreased | Decreased | Both ionophores consistently reduce the proportion of acetate.[1][2] | [1][2] |
| Propionate Molar Proportion (%) | Increased | Increased | A significant increase in propionate is a hallmark of both this compound and Monensin activity.[1][2][3] | [1][2][3] |
| Butyrate (B1204436) Molar Proportion (%) | Decreased | Decreased | Both ionophores generally lead to a reduction in butyrate levels.[4] | [4] |
| Acetate:Propionate Ratio | Decreased | Decreased | A lower acetate to propionate ratio is a primary indicator of ionophore efficacy.[2][3] Monensin appeared to be more effective than this compound in reducing the A:P ratio in one study with lambs.[2] | [2][3] |
Table 2: Effect on Gas Production and Nitrogen Metabolism
| Parameter | This compound Effect | Monensin Effect | Key Findings | Citations |
| Methane (CH4) Production | Decreased | Decreased | Both ionophores effectively inhibit methanogenesis.[1][4] | [1][4] |
| Ammonia (NH3-N) Concentration | Lowered | Lowered | Monensin has been shown to decrease rumen ammonia levels.[3] Both ionophores can reduce ammonia production, indicating a protein-sparing effect.[4] | [3][4] |
| Microbial Protein Synthesis | Depressed at 11-66 ppm | Depressed at 11-66 ppm | Both ionophores can inhibit microbial protein synthesis at certain concentrations.[1] | [1] |
| Nitrogen Digestibility | Increased | No significant effect | In one study with lambs, this compound increased absorbed nitrogen, while monensin did not.[2][3] | [2][3] |
Table 3: Effect on Rumen Microbial Populations
| Microbial Group | This compound Effect | Monensin Effect | Key Findings | Citations |
| Gram-positive bacteria (e.g., Ruminococcus albus, Butyrivibrio fibrisolvens) | Inhibited | Inhibited | Both ionophores target and inhibit these major producers of acetate and hydrogen.[5][6][7] | [5][6][7] |
| Gram-negative bacteria (e.g., Bacteroides succinogenes, Selenomonas ruminantium) | Resistant/Selected for | Resistant/Selected for | These bacteria, which are involved in propionate production, are generally resistant to both ionophores.[5][6][7] | [5][6][7] |
| Lactate-producing bacteria (e.g., Streptococcus bovis, Lactobacillus spp.) | Inhibited | Inhibited | Both ionophores can inhibit the major lactate-producing bacteria, which can help in the prevention of lactic acidosis.[8][9] | [8][9] |
| Lactate-utilizing bacteria (e.g., Megasphaera elsdenii, Selenomonas ruminantium) | Not inhibited | Not inhibited | These bacteria, which convert lactate (B86563) to propionate, are not inhibited by either ionophore.[8] | [8] |
| Rumen Protozoa | Reduced | Reduced | Both ionophores have been shown to reduce the total number of rumen protozoa.[10][11] Monensin may have a greater effect on reducing protozoal numbers compared to this compound.[10] | [10][11] |
Experimental Protocols
The following section details a generalized methodology for an in vitro rumen fermentation study designed to compare the effects of this compound and Monensin. This protocol is a synthesis of methodologies reported in the cited literature.[12][13][14]
1. Rumen Fluid Collection:
-
Rumen fluid is collected from healthy, cannulated ruminants (e.g., cattle or sheep) that have been adapted to a specific diet.
-
The fluid is strained through multiple layers of cheesecloth to remove large feed particles and then transported to the laboratory in a pre-warmed, anaerobic container.
2. In Vitro Fermentation Setup:
-
A buffer solution is prepared to mimic the mineral composition and pH of rumen fluid.
-
The rumen fluid is mixed with the buffer solution, typically in a 1:2 ratio, under a continuous stream of CO2 to maintain anaerobic conditions.
-
The substrate (e.g., a specific feed or a standardized diet) is weighed into fermentation vessels.
-
This compound and Monensin, dissolved in a suitable solvent like ethanol, are added to the respective treatment vessels to achieve the desired final concentrations. A control group with no ionophore and a vehicle control group (with only the solvent) are also included.
3. Incubation:
-
The fermentation vessels are sealed and incubated in a water bath or incubator maintained at 39°C.
-
The incubation period typically ranges from 24 to 48 hours.
4. Sample Analysis:
-
Gas Production: Total gas production is measured at regular intervals using a pressure transducer or by displacement. The composition of the gas (e.g., methane) can be analyzed using gas chromatography.
-
pH: The pH of the fermentation fluid is measured at the end of the incubation period.
-
Volatile Fatty Acids (VFAs): A sample of the fermentation fluid is collected, acidified, and centrifuged. The supernatant is then analyzed for VFA concentrations (acetate, propionate, butyrate) using gas chromatography.
-
Ammonia: Ammonia concentration in the fermentation fluid is determined using colorimetric assays or an ammonia-selective electrode.
-
Microbial Analysis: Microbial populations can be assessed using various techniques, including microscopy for protozoa counts and molecular methods like quantitative PCR (qPCR) for specific bacterial groups.
Visualizations
Mechanism of Action of this compound and Monensin in the Rumen
Caption: Mechanism of action of this compound and Monensin in the rumen.
Experimental Workflow for In Vitro Rumen Fermentation
Caption: A typical workflow for an in vitro rumen fermentation experiment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of this compound and monensin on nutrient digestion, metabolism and rumen characteristics of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of monensin and this compound-sodium on the growth of methanogenic and rumen saccharolytic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Monensin and this compound-Sodium on the Growth of Methanogenic and Rumen Saccharolytic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Effects of this compound or monensin on lactate-producing or -using rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound, monensin or thiopeptin on lactic acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruminal changes in monensin- and this compound-fed cattle grazing bloat-provocative alfalfa pasture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound, monensin and thiopeptin on rumen protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Evaluation of yeast-based additives, as an alternative to ionophores, on rumen fermentation of ruminant diets using an in vitro gas production system [frontiersin.org]
A Comparative Analysis of Ion Transport Selectivity: Lasalocid and Other Key Ionophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ion transport selectivity of Lasalocid with other prominent ionophores, including Monensin, Valinomycin, and the divalent cation-selective ionophores Ionomycin (B1663694) and A23187. The information presented is supported by experimental data to assist researchers in selecting the appropriate ionophore for their specific applications, from fundamental biological studies to drug development.
Ionophore Selectivity: A Quantitative Comparison
The ability of an ionophore to selectively bind and transport specific ions across lipid membranes is fundamental to its biological activity. This selectivity is often quantified by the stability constant (log K) of the ionophore-cation complex. A higher stability constant generally indicates a stronger affinity for a particular ion. The following table summarizes the ion selectivity and stability constants for this compound and other commonly used ionophores.
| Ionophore | Primary Cation Selectivity | Stability Constants (log K) and Selectivity Ratios |
| This compound | Binds both monovalent and divalent cations[1][2] | Transport Sequence: K⁺ > Na⁺ > Ca²⁺ > Mg²⁺ Selectivity Ratios: K⁺/Na⁺ = 12 ± 1; Ca²⁺/Mg²⁺ = 17 ± 2 |
| Monensin | Primarily monovalent cations, with a strong preference for Na⁺[3][4] | Selectivity Sequence: Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺[5] Selectivity Ratio: Na⁺/K⁺ = 16 ± 4 |
| Valinomycin | Highly selective for K⁺[6] | Selectivity Ratio: K⁺/Na⁺ ≈ 100,000:1[6] K₀.₅ values (mM): K⁺ (48), Rb⁺ (73), Cs⁺ (75), Na⁺ (93), Li⁺ (246)[7] |
| Ionomycin | Divalent cations, with a high affinity for Ca²⁺[8] | Selectivity Sequence: Mn²⁺ > Ca²⁺ > Mg²⁺ > Sr²⁺ > Ba²⁺[9] Stability Constants (log K) in 80% methanol/water: Ni²⁺ (10.25), Zn²⁺ (9.58), Co²⁺ (9.44), Mn²⁺ (8.47), Mg²⁺ (6.80), Ca²⁺ (6.12), Sr²⁺ (5.30)[10] |
| A23187 (Calcimycin) | Divalent cations, forms stable 2:1 complexes[11] | Selectivity Sequence: Ni²⁺ > Co²⁺ > Zn²⁺ > Mn²⁺ > Mg²⁺ ≈ Ca²⁺ > Sr²⁺ > Ba²⁺[12] Stability Constants (log K for 1:1 complexes in 80% methanol/water): Ni²⁺ (7.54), Co²⁺ (7.07), Zn²⁺ (6.79), Mn²⁺ (6.08), Mg²⁺ (4.55), Ca²⁺ (4.50), Sr²⁺ (3.85), Ba²⁺ (3.60)[12] |
Experimental Protocols for Determining Ion Selectivity
The quantitative data presented above are derived from various experimental techniques designed to measure the binding and transport of ions by ionophores. Below are detailed methodologies for three common approaches.
Bilayer Lipid Membrane (BLM) Measurements
This technique directly assesses the transport of ions across an artificial lipid bilayer, mimicking a cell membrane.
Objective: To measure the ion selectivity of an ionophore by recording the electrical potential difference across a BLM separating two solutions with different ion concentrations.
Methodology:
-
BLM Formation: A planar lipid bilayer is formed across a small aperture (typically 50-250 µm in diameter) in a hydrophobic septum (e.g., Teflon) that separates two aqueous compartments (cis and trans).[13] The lipid solution (e.g., a mixture of POPC and POPE in n-decane) is applied to the aperture.[13]
-
Ionophore Incorporation: The ionophore of interest is added to the lipid solution before membrane formation or introduced into one of the aqueous compartments, allowing it to incorporate into the BLM.[14]
-
Establishment of Ion Gradient: The two compartments are filled with solutions containing different concentrations of the salt of the cation being studied (e.g., a gradient of KCl or NaCl).
-
Potential Measurement: The transmembrane potential is measured using a pair of matched electrodes (e.g., Ag/AgCl) placed in the cis and trans compartments. The potential difference is recorded as a function of the ion concentration gradient.
-
Selectivity Determination: To determine the selectivity for one cation over another (e.g., K⁺ vs. Na⁺), the potential is measured in the presence of a mixed solution of the two cations. The selectivity coefficient is calculated from the resulting membrane potential using the Goldman-Hodgkin-Katz equation or by measuring the concentration of each ion required to produce the same membrane potential.
Ion-Selective Electrodes (ISEs)
ISEs are potentiometric sensors that utilize an ionophore-doped membrane to generate a potential that is proportional to the activity of a specific ion in a solution.
Objective: To determine the selectivity of an ionophore by measuring the potential of an ISE in the presence of the primary ion and interfering ions.
Methodology:
-
Membrane Preparation: A polymeric membrane is prepared by dissolving the ionophore, a polymer matrix (e.g., PVC), a plasticizer (e.g., o-NPOE), and sometimes an anionic additive in a solvent like THF.[15] This mixture is then cast into a thin membrane.
-
Electrode Assembly: The membrane is incorporated into an electrode body, which contains an internal reference solution with a fixed concentration of the primary ion and an internal reference electrode.
-
Calibration: The electrode is calibrated by measuring its potential in a series of standard solutions containing known concentrations of the primary ion.
-
Selectivity Measurement (Matched Potential Method):
-
The potential of the ISE is measured in a reference solution containing a known activity of the primary ion.
-
A solution of an interfering ion is added to the reference solution until the potential changes by a predetermined amount.
-
The potential of the ISE is then measured in a separate solution containing only the interfering ion at a specific activity.
-
The activity of the interfering ion is adjusted until the potential matches that of the initial primary ion solution. The selectivity coefficient is calculated from the ratio of the activities of the primary and interfering ions that produce the same potential.[16]
-
Fluorescence Spectroscopy
This method utilizes fluorescent probes that are sensitive to ion concentrations to indirectly measure the ion transport facilitated by an ionophore.
Objective: To assess the ion selectivity of an ionophore by monitoring changes in fluorescence intensity of an ion-sensitive dye in response to ionophore-mediated ion flux.
Methodology:
-
Vesicle Preparation: Liposomes (artificial vesicles) are prepared, encapsulating a fluorescent ion indicator dye (e.g., a pH-sensitive or Ca²⁺-sensitive dye).
-
Ionophore Incorporation: The ionophore is added to the liposome (B1194612) suspension, allowing it to embed in the lipid bilayer.
-
Establishment of Ion Gradient: The liposomes are placed in a cuvette containing a buffer with a specific ionic composition, creating a gradient between the inside and outside of the vesicles.
-
Initiation of Transport: The ion transport is initiated by adding the ion of interest to the external buffer.
-
Fluorescence Monitoring: The fluorescence intensity of the entrapped dye is monitored over time using a spectrofluorometer. A change in fluorescence indicates a change in the intra-vesicular ion concentration due to the action of the ionophore.
-
Selectivity Determination: The initial rate of fluorescence change is measured for different cations. The relative rates of transport for various ions provide a measure of the ionophore's selectivity.
Disruption of Cellular Signaling by Ionophores
Ionophores exert their biological effects by disrupting the delicate balance of intracellular ion concentrations. This disruption can have profound consequences on a multitude of cellular signaling pathways. The diagram below illustrates the general mechanism by which ionophores interfere with cellular homeostasis, leading to downstream effects.
Caption: General mechanism of ionophore-mediated disruption of cellular signaling.
Ionophores, by facilitating the transport of cations across the cell membrane, disrupt the electrochemical gradients that are essential for normal cellular function. This initial event can trigger a cascade of downstream effects:
-
Alteration of Membrane Potential: The movement of charged ions across the membrane can lead to depolarization or hyperpolarization, affecting voltage-gated ion channels and other membrane potential-sensitive processes.
-
Changes in Intracellular pH: Carboxylic ionophores like this compound and Monensin can exchange cations for protons, leading to alterations in the pH of intracellular compartments such as the cytosol, lysosomes, and Golgi apparatus.[1]
-
Activation of Signaling Cascades: Changes in the concentration of key signaling ions, such as Ca²⁺, can directly activate or inhibit enzymes like kinases and phosphatases, leading to widespread changes in cellular signaling.[8] For example, an influx of Ca²⁺ can trigger pathways leading to apoptosis or modulate gene expression.
-
Induction of Cellular Stress: The disruption of ionic homeostasis can induce cellular stress responses, including the unfolded protein response (UPR) and autophagy.
The specific signaling pathways affected and the ultimate cellular response depend on the particular ionophore, its ion selectivity, the cell type, and the experimental conditions. For instance, the K⁺-selective ionophore Valinomycin can induce apoptosis through mitochondrial membrane depolarization[7], while the Ca²⁺ ionophore Ionomycin can activate T-cells by modulating Ca²⁺-dependent signaling pathways.[8] this compound has been shown to affect the endolysosomal pathway and Golgi apparatus, thereby inhibiting the action of certain bacterial toxins.[1]
This guide provides a foundational understanding of the comparative ion selectivity of this compound and other major ionophores. For in-depth application-specific information, consulting the primary literature is recommended.
References
- 1. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Monensin | C36H62O11 | CID 441145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Monensin sodium salt, Na+ ionophore (CAS 22373-78-0) | Abcam [abcam.com]
- 5. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valinomycin - Wikipedia [en.wikipedia.org]
- 7. Valinomycin | Ionophores: R&D Systems [rndsystems.com]
- 8. Ionomycin, Calcium Salt (#9995) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Ionomycin Ca2+ Salt, Ca2+ ionophore (CAS 56092-82-1) | Abcam [abcam.com]
- 10. The formation constants of ionomycin with divalent cations in 80% methanol/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Ionophore A23187, powder 52665-69-7 Sigma-Aldrich [sigmaaldrich.com]
- 12. Equilibria between ionophore A23187 and divalent cations: stability of 1:1 complexes in solutions of 80% methanol/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bilayer lipid membrane (BLM) based ion selective electrodes at the meso-, micro-, and nano-scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 16. Simplistic approach to formulate an ionophore-based membrane and its study for nitrite ion sensing - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04590D [pubs.rsc.org]
Unraveling Coccidial Defenses: A Comparative Guide to Lasalocid Cross-Resistance
For researchers, scientists, and professionals in drug development, understanding the nuances of cross-resistance among coccidiostats is paramount for effective and sustainable control of avian coccidiosis. This guide provides an objective comparison of lasalocid's performance against other anticoccidial agents, supported by experimental data, detailed methodologies, and visual workflows to elucidate the complex interplay of resistance.
This compound (B1674520), a divalent polyether ionophore, operates by disrupting the ionic homeostasis of coccidial parasites, leading to osmotic lysis.[1] Its unique mode of action sets it apart from other classes of coccidiostats, influencing its cross-resistance profile. This guide delves into key studies that illuminate the landscape of resistance and cross-resistance involving this compound.
Comparative Efficacy and Cross-Resistance Profile
Extensive research has demonstrated that this compound generally does not exhibit cross-resistance with chemical coccidiostats. A pivotal study involving Eimeria tenella strains resistant to various chemical agents, including sulfaquinoxaline, nicarbazine, zoalene, amprolium, and clopidol, found that this compound remained highly effective.[2][3] This suggests that the mechanisms conferring resistance to these synthetic compounds do not impact the efficacy of this compound.
The situation with other ionophores is more complex. While some studies have shown that strains resistant to monensin (B1676710), a monovalent ionophore, may also show reduced sensitivity to narasin (B1676957), another monovalent ionophore, the cross-resistance with the divalent ionophore this compound is not always straightforward.[4] One study found that this compound could effectively control some Eimeria strains that were not well-controlled by narasin or monensin.[4] Conversely, a strain readily controlled by monensin and narasin was less susceptible to this compound.[4] This indicates that while some level of cross-resistance among ionophores can occur, it is not absolute and can be species- and strain-dependent.
Recent sensitivity testing of widely used anticoccidials has shown that this compound provides a good combination of efficacy and consistency.[5] For instance, strains of Eimeria maxima were found to be most sensitive to this compound, which reduced lesion scores by nearly 46%.[5]
The following table summarizes key findings from cross-resistance studies involving this compound.
| Coccidiostat | Resistant Eimeria Strain | This compound Efficacy Against Resistant Strain | Key Findings | Reference |
| Chemicals | ||||
| Sulfaquinoxaline | E. tenella | Highly Effective | No cross-resistance observed. This compound-medicated chicks showed significant improvements in weight gain, feed conversion, and reduced pathology. | [2] |
| Nicarbazin | E. tenella | Highly Effective | No cross-resistance observed. | [2] |
| Zoalene | E. tenella | Highly Effective | No cross-resistance observed. | [2] |
| Amprolium | E. tenella | Highly Effective | No cross-resistance observed. | [2] |
| Clopidol | E. tenella | Highly Effective | No cross-resistance observed. | [2] |
| Ionophores | ||||
| Monensin | Field Isolates | Variable | Some monensin-resistant strains show reduced sensitivity to other monovalent ionophores like narasin, but not necessarily to the divalent this compound. | [4] |
| Salinomycin | Field Isolates | Not explicitly detailed in provided abstracts | Ionophore-resistant E. tenella showed decreased uptake of monensin, suggesting a common resistance mechanism among some ionophores. | [6] |
| Narasin | Field Isolates | Variable | Efficacy of narasin paralleled that of monensin, with strains refractory to one often being refractory to the other. This compound showed a different pattern of efficacy. | [4] |
Experimental Protocols
The evaluation of cross-resistance typically involves in vivo battery trials with controlled infections in chickens. Below is a detailed methodology adapted from key studies.
In Vivo Battery Trial for Cross-Resistance Assessment
1. Animal Model and Housing:
-
Species: Broiler chickens, typically day-old chicks.
-
Housing: Raised in wire-floored battery cages to prevent reinfection from litter. Cages are maintained under coccidia-free conditions.
-
Diet: Fed a standard broiler starter ration ad libitum. The feed is unmedicated prior to the start of the experiment.
2. Parasite Strains:
-
Resistant Strains: Field isolates of Eimeria species with confirmed resistance to specific coccidiostats are used. Resistance is typically established through repeated passage in the presence of the drug.
-
Sensitive Strain: A known susceptible laboratory strain of the same Eimeria species serves as a control.
3. Experimental Design:
-
Groups:
-
Uninfected, Unmedicated Control (UUC)
-
Infected, Unmedicated Control (IUC)
-
Infected, Medicated with the drug to which the strain is resistant (Positive Control for resistance)
-
Infected, Medicated with this compound (Test Group)
-
Infected with sensitive strain, Medicated with this compound (Positive Control for this compound efficacy)
-
-
Medication: The respective coccidiostats are incorporated into the feed at their recommended concentrations (e.g., this compound at 75-125 ppm). Medicated feed is provided from one day before infection until the termination of the experiment.
-
Infection: Each chick (except UUC group) is orally inoculated with a standardized dose of sporulated Eimeria oocysts.
4. Data Collection and Evaluation Parameters:
-
Mortality: Recorded daily.
-
Weight Gain: Body weights are measured at the beginning and end of the trial.
-
Feed Conversion Ratio (FCR): Calculated as total feed consumed divided by total weight gain.
-
Lesion Scoring: On a specific day post-infection (e.g., day 5 or 7), a subset of birds from each group is euthanized, and the intestinal lesions are scored using a standardized method (e.g., Johnson and Reid scoring system, ranging from 0 for no gross lesions to 4 for severe lesions).
-
Oocyst Production: Fecal samples are collected over several days post-infection to determine the number of oocysts shed per gram of feces.
5. Statistical Analysis:
-
Data on weight gain, FCR, lesion scores, and oocyst counts are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between the treatment groups.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for ionophores like this compound involves the transport of ions across the parasite's cell membrane. This disrupts the intracellular ion concentration, leading to an influx of water and subsequent swelling and death of the parasite.[7] Resistance to ionophores is thought to be related to changes in the parasite's cell membrane that reduce drug uptake.[6]
Chemical coccidiostats, in contrast, have more specific modes of action, such as inhibiting mitochondrial respiration (e.g., quinolones) or interfering with metabolic pathways like folic acid synthesis (e.g., sulfonamides).[8] The lack of cross-resistance between this compound and these chemical agents is attributed to these fundamentally different mechanisms of action.
References
- 1. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. This compound: resistance and cross-resistance studies in Eimeria tenella-infected chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of anticoccidial efficacy, resistance and tolerance of narasin, monensin and this compound in chicken battery trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepoultrysite.com [thepoultrysite.com]
- 6. Effect of ionophorous anticoccidials on invasion and development of Eimeria: comparison of sensitive and resistant isolates and correlation with drug uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Lasalocid and diclazuril on intestinal morphology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two widely used anticoccidial agents, Lasalocid and Diclazuril (B1670474), on the intestinal morphology of poultry. The analysis is supported by experimental data from scientific literature, offering a detailed examination of their performance in preserving gut integrity, particularly under coccidiosis challenge.
Executive Summary
Both this compound, an ionophore antibiotic, and Diclazuril, a synthetic chemical compound, are effective in controlling coccidiosis in poultry. Their primary impact on host intestinal morphology is indirect, stemming from their ability to mitigate the parasitic damage caused by Eimeria species. Experimental evidence from a direct comparative study in broiler chickens infected with Eimeria tenella indicates that this compound may be more efficient at preventing morphological changes in the jejunum, a critical site for nutrient absorption.[1][2] However, both compounds demonstrate a significant ability to preserve villus architecture compared to non-treated, infected controls.
The choice between these agents may depend on specific production goals, the nature of the coccidial challenge, and considerations regarding their distinct mechanisms of action.
Comparative Data on Intestinal Morphology
Disclaimer: The quantitative data presented below is compiled from multiple studies to provide a representative comparison. Direct head-to-head quantitative results from a single study were not fully available. Therefore, these tables should be interpreted as illustrative of the general effects of each drug under similar challenge conditions, not as a direct statistical comparison.
Table 1: Representative Effects of this compound on Jejunal Morphology in Broilers Under Coccidial Challenge
| Treatment Group | Villus Height (μm) | Crypt Depth (μm) | Villus Height:Crypt Depth (V:C) Ratio |
| Non-Infected Control | ~1200 - 1400 | ~180 - 220 | ~6.0 - 7.0 |
| Infected Control | ~700 - 900 | ~250 - 300 | ~2.5 - 3.5 |
| Infected + this compound | ~1000 - 1200 | ~200 - 240 | ~4.5 - 5.5 |
Data synthesized from general knowledge provided in the search results on coccidiosis-induced gut damage and its mitigation.[3][4]
Table 2: Representative Effects of Diclazuril on Cecal Morphology in Broilers Under E. tenella Challenge
| Treatment Group | Description of Morphological Changes |
| Non-Infected Control | Normal histological architecture of cecal mucosa and crypts. |
| Infected Control | Severe damage: structural disorder, hemorrhage, inflammatory cell infiltration, serous and fibrinous exudation.[5] |
| Infected + Diclazuril | Damage in the cecum was "alleviated obviously".[5] |
Note: A study by Hassanpour et al. on non-infected chickens suggested that Diclazuril at 1 mg/kg of diet for 3 weeks could decrease villus length, width, and surface area in the duodenum and jejunum, indicating potential direct effects on the mucosa in the absence of a parasitic challenge.[6]
Mechanisms of Action and Impact on Intestinal Morphology
The primary influence of this compound and Diclazuril on intestinal morphology is a direct consequence of their anticoccidial activity. Coccidial infections cause severe damage to the intestinal epithelium, leading to villus shortening, increased crypt depth (indicative of increased cell turnover to repair damage), and inflammation.[3][4] By controlling the parasite, these drugs prevent the initial damage, allowing the intestinal structure to remain closer to a healthy state.
This compound
This compound is a polyether ionophore antibiotic.[7] Its mechanism involves inserting itself into the cell membrane of the Eimeria parasite and transporting cations (like Na⁺ and K⁺) across the membrane. This disrupts the natural ion concentration gradient, leading to an influx of water, subsequent swelling, and osmotic lysis of the parasite.[7] This action targets the motile stages of the parasite's life cycle (sporozoites and merozoites). By eliminating the parasites early in the infection, this compound prevents the widespread destruction of intestinal epithelial cells, thereby preserving villus height and maintaining a healthy V:C ratio.
Diclazuril
Diclazuril is a synthetic benzeneacetonitrile compound.[8] It has a potent and specific mode of action against the intracellular developmental stages of Eimeria. It interrupts the parasite's life cycle by targeting both asexual (schizonts) and sexual (gamonts) stages.[8][9] Histological studies show that Diclazuril induces extensive degenerative changes in schizonts and gametocytes, effectively halting parasite replication and preventing the release of merozoites that would otherwise destroy host cells.[9] This interruption of the parasite life cycle prevents the development of intestinal lesions and preserves the structural integrity of the mucosa.[5][9]
Logical Pathway of Action on Intestinal Morphology
The following diagram illustrates the logical relationship between coccidial infection, the anticoccidial action of this compound and Diclazuril, and the resulting impact on intestinal morphology.
Caption: Logical pathway from infection to intestinal damage and drug intervention.
Experimental Protocols
The following is a summary of the experimental design from a key comparative study investigating this compound and Diclazuril.
Reference Study: Zarei, H., & Shahhosseini, M. (2023). Comparison effect of this compound, diclazuril, probiotic and symbiotic on histomorpholical changes of small intestine induced by E. tenella. Veterinaria Italiana, 59(2).[1][2]
-
Animal Model: 180 one-day-old Ross 308 broiler chickens.[1][2]
-
Housing: Birds were randomly divided into 6 equal groups (n=30 per group).[1][2]
-
Experimental Groups:
-
Negative Control: Basal diet, no infection.
-
Positive Control: Basal diet + oral inoculation with E. tenella.
-
This compound Group: Basal diet + this compound + oral inoculation with E. tenella.
-
Diclazuril Group: Basal diet + Diclazuril + oral inoculation with E. tenella.
-
Probiotic Group: Basal diet + Probiotic + oral inoculation with E. tenella.
-
Synbiotic Group: Basal diet + Synbiotic + oral inoculation with E. tenella.
-
-
Coccidial Challenge: Oral inoculation with 3x10⁴ sporulated oocytes of Eimeria tenella.[1]
-
Sampling: At 28 and 49 days of age, 9 chickens were randomly selected from each group.[1][2]
-
Histomorphological Analysis:
-
Samples were collected from the duodenum, jejunum, and ileum.
-
Tissue samples were fixed, processed (dehydrated, embedded in paraffin), sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Morphometric analysis (villus height, crypt depth) was performed using light microscopy and imaging software.
-
Experimental Workflow Diagram
The diagram below outlines the general workflow for the comparative study described above.
Caption: Experimental workflow for comparing anticoccidials on gut morphology.
Conclusion
Both this compound and Diclazuril are valuable tools for managing coccidiosis and, consequently, for preserving healthy intestinal morphology. Their efficacy is achieved through distinct mechanisms of action targeting the Eimeria parasite. The available comparative evidence suggests this compound may offer a superior protective effect on the morphology of the jejunum during an E. tenella challenge.[1][2] However, studies on Diclazuril also confirm its ability to significantly alleviate the severe intestinal damage caused by coccidial infections.[5] Researchers and drug development professionals should consider the specific intestinal segments most affected by prevalent Eimeria species and the differing modes of action when selecting an anticoccidial strategy for optimal gut health and performance.
References
- 1. Comparison effect of this compound, diclazuril, probiotic and symbiotic on histomorpholical changes of small intestine induced by E. tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Temporal Changes in Jejunal and Ileal Microbiota of Broiler Chickens with Clinical Coccidiosis (Eimeria maxima) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coccidiosis in Egg-Laying Hens and Potential Nutritional Strategies to Modulate Performance, Gut Health, and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of diclazuril on intestinal morphology and SIgA expression in chicken infected with Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Management and control of coccidiosis in poultry — A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]
- 9. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Lasalocid Residue Detection: A Comparative Guide to ELISA and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate detection of Lasalocid (B1674520) residues in various matrices is paramount for ensuring food safety and regulatory compliance. This guide provides a comprehensive comparison of Enzyme-Linked Immunosorbent Assay (ELISA) methods and traditional chromatographic techniques for this compound residue analysis, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your needs.
This compound, a polyether ionophore antibiotic, is widely used in the poultry and cattle industry to control coccidiosis. However, residual levels of this compound in animal-derived food products are strictly regulated. This necessitates sensitive and reliable analytical methods for its detection and quantification. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have traditionally been the gold standard, ELISA has emerged as a rapid and high-throughput screening tool.
Performance Comparison of this compound Detection Methods
The choice of analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, cost, and the nature of the sample matrix. Below is a comparative overview of the performance characteristics of ELISA and chromatographic methods for this compound detection.
| Parameter | ELISA Kits | HPLC / LC-MS/MS |
| Principle | Immunoassay based on antigen-antibody recognition | Separation based on physicochemical properties and detection by UV, fluorescence, or mass spectrometry |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Typically in the low ng/mL or ng/g range. For example, the Abraxis this compound ELISA kit has a limit of quantitation of 0.06 ng/mL[1]. An in-house developed ELISA showed a detection limit of less than 0.15 ng/g in chicken tissue. | Generally offers lower detection and quantification limits, often in the sub-µg/kg or ng/g range. An LC-MS/MS method for chicken tissue reported an LOD of 0.47 µg/kg and an LOQ of 1.44 µg/kg[1]. An HPLC-fluorescence and LC-MS/MS method has a quantification limit of 1 ng/g[2]. |
| Specificity / Cross-Reactivity | High specificity for this compound is achievable. The Abraxis kit shows less than 0.1% cross-reactivity with other ionophores like monensin, maduramicin, narasin, salinomycin, and semduramicin[1]. | High specificity, especially with MS/MS detection, which can differentiate between structurally similar compounds. |
| Recovery Rates | Generally good, but can be influenced by the sample matrix. | Typically high and consistent across various matrices, with reported recoveries of 79-98% in chicken tissues for an LC-MS/MS method[1] and variable recoveries in different tissues and eggs for an HPLC-F/LC-MS-MS method[2]. |
| Sample Throughput | High-throughput, suitable for screening a large number of samples simultaneously. | Lower throughput due to longer analysis times per sample. |
| Cost per Sample | Generally lower compared to chromatographic methods. | Higher due to expensive instrumentation, maintenance, and solvent consumption. |
| Confirmation | Often used as a screening tool, positive results may require confirmation by a reference method like LC-MS/MS. | Considered a confirmatory method. |
Experimental Protocols: A Step-by-Step Look
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative workflows for both ELISA and LC-MS/MS methods for this compound detection in animal tissues.
Direct Competitive ELISA for this compound in Animal Feed
This protocol is based on the principle of a direct competitive ELISA.
LC-MS/MS for this compound in Chicken Tissue
This protocol outlines a typical workflow for the confirmatory analysis of this compound residues using LC-MS/MS.
Choosing the Right Method: A Decision Pathway
The selection of an appropriate analytical method is a critical decision. The following flowchart provides a logical pathway to guide researchers in choosing between ELISA and chromatographic methods for this compound residue detection.
Conclusion
Both ELISA and chromatographic methods offer valuable tools for the detection of this compound residues. ELISA serves as an excellent high-throughput screening method, ideal for analyzing a large number of samples in a cost-effective manner. Its high sensitivity and specificity make it a reliable preliminary testing method. However, for confirmatory purposes and regulatory submissions, the superior sensitivity, specificity, and quantitative accuracy of chromatographic methods, particularly LC-MS/MS, are indispensable. By understanding the performance characteristics and experimental workflows of each method, researchers can make informed decisions to ensure the safety and quality of food products.
References
- 1. Determination of this compound residues in the tissues of broiler chickens by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid method for the determination of this compound in animal tissues and eggs by high performance liquid chromatography with fluorescence detection and confirmation by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Lasalocid's Anticancer Potential: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of existing research reveals the significant potential of Lasalocid, a carboxylic ionophore antibiotic, as a promising anticancer agent. This comparative guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with an objective overview of this compound's effects on various cancer cell lines, its mechanisms of action, and detailed experimental protocols for replication and further investigation.
Executive Summary
This compound has demonstrated potent cytotoxic and anti-proliferative effects against a range of cancer cell lines, including melanoma, prostate, and colon cancers. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/AKT and JNK/P38 MAPK, as well as the generation of reactive oxygen species (ROS). The half-maximal inhibitory concentration (IC50) of this compound varies across different cell lines and treatment durations, highlighting the need for cell-type-specific investigation.
Comparative Efficacy of this compound
The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature. This data provides a quantitative comparison of this compound's potency.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Melanoma | A375 | Not explicitly stated, but dose-dependent inhibition observed up to 10 µM | 24, 48, 72 | [1] |
| SK-MEL-28 | Not explicitly stated, but dose-dependent inhibition observed up to 10 µM | 24, 48, 72 | [1] | |
| Prostate Cancer | PC-3 | More sensitive than LNCaP cells | Dose- and time-dependent | |
| LNCaP | Less sensitive than PC-3 cells | Dose- and time-dependent | ||
| Colon Cancer | SW480 | 7.2 | 72 | [2][3] |
| SW620 | 6.1 | 72 | [2][3] |
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
This compound's anticancer activity stems from its ability to interfere with fundamental cellular processes, leading to cell death and inhibition of tumor growth.
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in several cancer cell lines. In melanoma cells, this compound treatment leads to an increase in the percentage of cells in the S-phase of the cell cycle and induces apoptosis.[1] Similarly, in prostate cancer cells (PC-3), this compound mediates cell cycle arrest in the G0/G1 phase and triggers apoptosis through mitochondrial and caspase-dependent pathways.[4] This is often associated with the production of reactive oxygen species (ROS) and mitochondrial hyperpolarization.[4]
Modulation of Signaling Pathways
The anticancer effects of this compound are intricately linked to its ability to modulate critical signaling pathways that govern cell survival, proliferation, and metastasis.
-
PI3K/AKT Pathway: In melanoma cells, this compound has been found to inhibit the PI3K/AKT signaling pathway, which is a key regulator of cell proliferation and survival.[1] This inhibition contributes to the downregulation of the transcription factor FOXM1, a pivotal protein in cell cycle progression.[1]
-
JNK/P38 MAPK Pathway: this compound also activates the JNK/P38 MAPK pathway in melanoma cells.[1] This pathway is involved in stress responses and can lead to apoptosis.[1] The activation of this pathway also contributes to the downregulation of FOXM1.[1]
-
Reactive Oxygen Species (ROS) Generation: A common mechanism of action for this compound across different cancer cell lines is the induction of ROS.[2][4] In prostate cancer cells, ROS production is a key mediator of this compound-induced apoptosis and autophagy.[4]
The interplay of these mechanisms is illustrated in the following signaling pathway diagram:
Experimental Protocols
To facilitate further research, detailed protocols for key assays used to evaluate the effects of this compound are provided below.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2]
-
Measure the absorbance at 450 nm using a microplate reader.[2]
Colony Formation Assay
This assay assesses the ability of single cells to grow into colonies, a measure of long-term cell survival.
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treat the cells with this compound for a specified period.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis and is an indicator of cell proliferation.
Protocol:
-
Culture cells in the presence of this compound for the desired duration.
-
Add EdU to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Perform a "click" reaction to conjugate a fluorescent azide (B81097) to the ethynyl (B1212043) group of the incorporated EdU.
-
Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of EdU-positive cells.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate the cells to allow for staining of the DNA.
-
Analyze the DNA content of the cells using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with this compound to induce apoptosis.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
The following diagram illustrates a general experimental workflow for assessing the anticancer effects of this compound.
Conclusion
The collective evidence strongly suggests that this compound is a potent anticancer agent with a complex mechanism of action that warrants further investigation. Its ability to target multiple cancer cell lines through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways makes it a compelling candidate for future preclinical and clinical studies. The detailed protocols provided in this guide are intended to facilitate standardized and reproducible research to further elucidate the therapeutic potential of this compound in oncology.
References
Synergistic Antimicrobial Effects of Lasalocid: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the synergistic effects of Lasalocid (B1674520), a polyether ionophore antibiotic, when combined with other antimicrobial agents. The content is based on available experimental data to inform research and development in antimicrobial therapies.
Introduction to this compound and Antimicrobial Synergy
This compound, produced by Streptomyces lasaliensis, is an ionophore that disrupts the ion gradients across the cell membranes of susceptible organisms, leading to cell death.[1] While primarily used as an anticoccidial agent in veterinary medicine, its antimicrobial properties, particularly against Gram-positive bacteria, have garnered interest.[2] The exploration of this compound in combination therapies is a promising strategy to enhance its spectrum of activity, overcome drug resistance, and potentially reduce required therapeutic doses, thereby minimizing toxicity.
Antimicrobial synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. This can be quantified using methods such as the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index and time-kill assays to observe the rate and extent of bacterial killing.
Synergistic Effects of this compound with Other Antimicrobial Agents
Current research highlights a significant synergistic relationship between this compound and Polymyxin B against Gram-negative bacteria. While this compound alone has limited activity against these pathogens, its combination with Polymyxin B, which permeabilizes the outer membrane, allows this compound to exert its ionophore effects.
This compound and Polymyxin B
Table 1: Illustrative Synergistic Activity of this compound and Polymyxin B against E. coli
| Organism | Antimicrobial Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index* | Interpretation |
| E. coli | This compound | >128 | 4 | ≤0.5 | Synergy |
| Polymyxin B | 2 | 0.5 |
*Note: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 is generally considered synergistic.
This synergistic combination is particularly noteworthy for its potential to expand the utility of this compound to a broader range of clinically relevant pathogens.
Compatibility with Other Antimicrobial Agents
In the context of veterinary medicine, the compatibility of this compound with other antimicrobials has been a subject of study.
-
Tiamulin: Unlike other ionophores such as monensin (B1676710) and narasin, which can have severe interactions with tiamulin, this compound is considered compatible.[1][3][4][5][6] This compatibility is significant in poultry medicine, where both agents are used.[2] However, studies quantifying the synergistic antibacterial effects of this combination are lacking.
-
Florfenicol (B1672845): A study on the co-administration of this compound and florfenicol in broiler chickens indicated potential for adverse side effects, particularly on cardiac function.[2][7][8] This highlights the importance of safety and toxicological assessments when combining antimicrobial agents.
-
Other Antibiotics: Studies have shown that this compound, in combination with growth promotants like bacitracin, bambermycins, and lincomycin, does not have its anticoccidial activity interfered with.[9]
Antimicrobial Activity of this compound
This compound demonstrates notable activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This inherent activity makes it a candidate for combination therapies against these challenging pathogens.
Table 2: In Vitro Antimicrobial Activity of this compound against Gram-Positive Mastitis Pathogens
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.5 - 8 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 - 8 |
Source: Adapted from a study on bovine mastitis pathogens.
Experimental Protocols
Standardized methods are crucial for assessing the synergistic potential of antimicrobial combinations. The following are detailed protocols for the checkerboard and time-kill assays.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the second antimicrobial agent at a concentration that is a multiple of the highest concentration to be tested.
-
Microtiter Plate Setup:
-
In a 96-well microtiter plate, serially dilute this compound along the x-axis (e.g., columns 1-10) and the second agent along the y-axis (e.g., rows A-G).
-
Column 11 should contain serial dilutions of this compound alone, and row H should contain serial dilutions of the second agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
A well with no antimicrobial agents serves as a positive growth control, and a well with sterile broth serves as a negative control.
-
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Data Interpretation:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Time-Kill Assay Protocol
The time-kill assay provides information on the rate and extent of bactericidal activity of an antimicrobial combination over time.
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase and adjust the turbidity to a 0.5 McFarland standard. Dilute to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a suitable broth medium.
-
Assay Setup:
-
Prepare test tubes with the broth medium containing:
-
No antimicrobial agent (growth control).
-
This compound alone at a specific concentration (e.g., 0.5x, 1x, or 2x MIC).
-
The second antimicrobial agent alone at a specific concentration.
-
The combination of this compound and the second agent at the desired concentrations.
-
-
-
Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates. Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of synergy between Polymyxin B and this compound.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Polyether ionophore resistance in a one health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic bactericidal activity of a novel dual β-lactam combination against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmilabs.com [jmilabs.com]
- 8. Development of intramammary delivery systems containing this compound for the treatment of bovine mastitis: impact of solubility improvement on safety, efficacy, and milk distribution in dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of intramammary delivery systems containing this compound for the treatment of bovine mastitis: impact of solubility improvement on safety, efficacy, and milk distribution in dairy cattle - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking new Lasalocid derivatives against the parent compound for enhanced activity
For Immediate Release
[City, State] – [Date] – Researchers have developed a series of novel lasalocid (B1674520) derivatives that exhibit significantly enhanced anticancer activity compared to the parent compound, this compound. These findings, detailed in recent publications, open new avenues for the development of more potent and selective cancer therapeutics. The new derivatives, primarily bioconjugates, have shown improved efficacy in preclinical studies against various cancer cell lines.
This compound, a polyether ionophore antibiotic, has long been recognized for its anticancer properties.[1][2][3] However, its clinical application has been limited by its therapeutic index. The newly synthesized derivatives aim to overcome these limitations by employing a bioconjugation strategy, where this compound is covalently linked with other anticancer agents or molecules that can enhance its targeting and efficacy.[1][2][3]
Enhanced Potency and Selectivity of this compound Derivatives
In a key study, a cohort of nine this compound bioconjugates were synthesized and evaluated for their in vitro activity against human prostate cancer (PC3), primary colon cancer (SW480), and metastatic colon cancer (SW620) cell lines. Several of these derivatives demonstrated a marked improvement in anticancer activity over the parent this compound (LAS).
Notably, the LAS-TPP conjugate (compound 13) showed approximately five times more potent antiproliferative activity against the SW480 cancer cell line than this compound itself.[1] The IC50 value, the concentration of a drug that inhibits a biological process by 50%, was significantly lower for this derivative, indicating greater potency.
The selectivity of these compounds for cancer cells over normal cells is a critical factor in drug development. The parent compound, this compound, was found to be more selective in targeting tumor cells compared to the conventional chemotherapeutic agent gemcitabine.[1][2] Encouragingly, some of the new derivatives maintained a favorable selectivity index.[1]
Unraveling the Mechanism of Action: The Role of Reactive Oxygen Species
The enhanced anticancer effect of these derivatives appears to be linked to their ability to induce higher levels of reactive oxygen species (ROS) in cancer cells.[1][2][3] Elevated ROS can trigger programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells. Studies have shown that this compound-induced apoptosis is associated with ROS production and mitochondrial hyperpolarization.
Furthermore, these new derivatives have been observed to induce late apoptosis and/or necrosis more effectively than the parent compound in PC3 and SW480 cancer cells.[1][2][3] In addition to promoting cell death, the derivatives were also found to significantly reduce the release of interleukin-6 (IL-6), a cytokine implicated in cancer-related inflammation and progression.[1][2][3]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 in µM) of this compound and its most promising derivatives against a panel of human cancer cell lines.
| Compound | PC3 (Prostate Cancer) IC50 (µM) | SW480 (Colon Cancer) IC50 (µM) | SW620 (Metastatic Colon Cancer) IC50 (µM) |
| This compound (LAS) | 1.4 | 7.2 | 2.9 |
| Compound 7 | >10 | 1.8 | 2.4 |
| Compound 8 | 1.4 | 1.6 | 2.1 |
| Compound 12 | 2.8 | 2.8 | 3.9 |
| Compound 13 (LAS-TPP) | 2.4 | 1.4 | 3.5 |
| Compound 14 (LAS-ferrocene) | 1.2 | 2.5 | 3.0 |
Experimental Protocols
Synthesis of this compound-Based Bioconjugates
The novel this compound derivatives were synthesized by derivatizing the C1 carboxyl group of the parent this compound molecule. The general procedure for the preparation of LAS conjugates involved the reaction of this compound with the desired alcohol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC), 4-pyrrolidinopyridine (B150190) (PPy), and a catalytic amount of para-toluenesulfonic acid monohydrate (pTSA). The specific reaction conditions and purification methods were optimized for each derivative.
In Vitro Anticancer Activity Assessment (MTT Assay)
The antiproliferative activity of this compound and its derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (PC3, SW480, SW620) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a few hours, allowing metabolically active cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals were dissolved using a solubilizing agent, and the absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).
-
IC50 Determination: The IC50 values were calculated from the dose-response curves.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway for this compound-induced cell death and a general workflow for the synthesis and evaluation of new derivatives.
Caption: Proposed signaling pathway of this compound derivatives in cancer cells.
References
- 1. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Synthesis of this compound-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lasalocid: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of Lasalocid, this guide offers procedural steps to ensure the safety of laboratory personnel and environmental compliance.
This compound, an ionophore antibiotic, is classified as a hazardous chemical, toxic if swallowed.[1][2] Proper handling and disposal are crucial to mitigate risks to researchers and the environment. This document outlines the necessary procedures for the safe disposal of this compound in a laboratory setting, adhering to standard safety protocols and regulatory considerations.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate personal protective equipment.
Required Personal Protective Equipment:
-
Eye/Face Protection: Wear tight-sealing safety goggles.[1]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use, and proper glove removal techniques should be employed to avoid skin contact.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]
-
Skin and Body Protection: Wear protective gloves and protective clothing.[1]
-
Respiratory Protection: If risk assessment indicates the need for air-purifying respirators, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.[3]
General Hygiene and Safety Measures:
-
Do not eat, drink, or smoke when using this product.[1][2][3]
-
Avoid contact with skin, eyes, or clothing.[1]
-
Avoid dust formation.[2]
-
Handle in a well-ventilated place.[2]
-
Regularly clean equipment, work areas, and clothing.[1]
II. Step-by-Step Disposal Procedure for this compound Waste
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] The primary disposal route for this compound waste is incineration.
Step 1: Waste Segregation and Collection
-
Identify this compound Waste: This includes pure this compound, stock solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and any personal protective equipment that has come into direct contact with the compound.
-
Collect Waste:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated, clearly labeled, and suitable closed container.[3]
-
Liquid Waste: High-concentration stock solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[4] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Contaminated Media: Cell culture media containing this compound should be treated as chemical waste.[4] While some antibiotics can be deactivated by autoclaving, this should not be used for stock solutions.[4] Consult your institutional guidelines for the proper disposal of antibiotic-containing media.
-
Step 2: Packaging and Labeling
-
Container Selection: Use containers that are compatible with the waste type and are leak-proof.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
Step 3: Storage
-
Store Securely: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[2]
-
Controlled Access: The storage area should be a locked-up space with access restricted to authorized personnel.[1][2][3][5]
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[3]
-
Follow Institutional Procedures: Adhere to all institutional protocols for hazardous waste disposal.
Recommended Disposal Method:
-
The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed and qualified waste disposal facility.
What to Avoid:
-
Do Not Dispose in Drains or Sewers: Avoid the disposal of this compound in drains or sewers.[3]
-
Avoid Environmental Release: Prevent entry into waterways, sewers, basements, or confined areas.[6]
III. Accidental Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Restrict access to the spill area.
-
Personal Protection: Ensure you are wearing the appropriate PPE before attempting to clean up the spill.
-
Containment:
-
Clean-up:
-
Waste Disposal: Dispose of the collected spill material as hazardous waste, following the procedures outlined above.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Note: No quantitative data for a structured table or detailed experimental protocols for disposal were available in the searched documents. The guidance provided is based on safety data sheets and general laboratory safety practices. Always consult and adhere to your institution's specific guidelines and local regulations for hazardous waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lasalocid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lasalocid, a potent ionophore antibiotic. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all laboratory personnel.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required protective gear.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A full-face shield may also be necessary.[1][2] | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-impermeable gloves such as nitrile, butyl, or neoprene rubber.[2][5] | Prevents skin contact, as this compound can be harmful if absorbed through the skin. Leather or cotton gloves are not suitable.[2] |
| Body Protection | Impervious clothing, such as a lab coat or chemical-resistant suit, that covers the entire body from wrists to ankles.[1][2][4] A chemical-resistant apron is recommended when mixing or loading.[2] | Minimizes skin exposure to spills or splashes. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] | Protects against inhalation of dust, mists, or vapors, which can be harmful.[6] |
II. Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
1. Preparation:
-
Training: Ensure all personnel involved have been thoroughly trained on the hazards of this compound and have read the Safety Data Sheet (SDS).[3]
-
Area Designation: Designate a specific, well-ventilated area for handling this compound. An efficient fume hood is highly recommended.[7]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[4]
-
PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.
2. Handling and Use:
-
Avoid Contact: Exercise extreme caution to avoid contact with eyes, skin, and clothing.[1][3]
-
No Consumption: Do not eat, drink, or smoke in the area where this compound is being handled.[1][3]
-
Minimize Dust/Aerosol Formation: Handle the substance in a way that minimizes the generation of dust or aerosols.
-
Weighing: If weighing the solid form, do so in a ventilated enclosure.
3. Post-Handling:
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][3]
-
PPE Doffing: Remove PPE carefully to avoid contaminating yourself. Follow a specific doffing procedure (e.g., gloves first, then goggles, then lab coat).
-
Storage: Store this compound in a tightly closed container in a cool, well-ventilated, and locked-up place, away from heat, sparks, and open flames.[3]
III. Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite, dry sand, or earth.[3]
-
Place the absorbed material into a sealed container for disposal.[3]
-
Clean the spill area thoroughly to remove any residual contamination.[3]
-
Never return spilled material to the original container.[3]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[3]
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms develop.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[3][6]
-
IV. Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its contaminated materials is essential to prevent environmental harm.
-
Waste Collection: All this compound waste, including unused product, contaminated absorbents from spills, and disposable PPE, must be collected in clearly labeled, sealed containers.
-
Regulatory Compliance: Dispose of all waste in accordance with local, regional, national, and international regulations.[1][3] Do not allow the substance to enter waterways, sewers, or the soil.[3]
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste.
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 3. zoetis.com.au [zoetis.com.au]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 6. cpachem.com [cpachem.com]
- 7. fsis-test.fsis.usda.gov [fsis-test.fsis.usda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
